Pallidol
Description
This compound is a natural product found in Carex, Cissus adnata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJOQCPHWKWSO-ZBVBGGFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727005 | |
| Record name | Pallidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622292-61-8, 105037-88-5 | |
| Record name | Pallidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pallidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105037885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pallidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pallidol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5TL72TJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pallidol: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid that has garnered interest within the scientific community for its potential biological activities. As a phytoalexin, its synthesis in plants is often induced by environmental stressors. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is primarily found in plants belonging to the Vitaceae family, with species of the genus Vitis (grapevines) being the most significant source. It is also present in other, less common plant families. The concentration of this compound can vary considerably depending on the plant species, cultivar, geographical location, and environmental conditions.
Vitaceae Family
The Vitaceae family is the principal source of this compound. It has been identified in various parts of the grapevine, including leaves, stems, roots, and grapes (skins and seeds).
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Vitis vinifera (Common Grape Vine): This is one of the most well-documented sources of this compound. It is found in the canes, stems, and leaves of various cultivars. Red wine, a product of Vitis vinifera fermentation, also contains this compound, although typically at low concentrations.
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Vitis labrusca (Fox Grape): Studies on cell suspension cultures of Vitis labrusca have shown it to be a potent producer of this compound, particularly after elicitation with agents like methyl jasmonate.[1]
-
Cissus species: this compound was first isolated from Cissus pallida and has also been found in other species of this genus, such as Cissus quadrangularis.[2]
Other Plant Families
While the Vitaceae family is the primary source, related stilbenoids and occasionally this compound itself have been reported in a limited number of other plant families, suggesting a more sporadic distribution throughout the plant kingdom.
Quantitative Data on this compound Content
The quantification of this compound in various natural sources is crucial for its potential application in research and development. The following tables summarize the available quantitative data.
| Natural Source | Plant Part/Product | Concentration | Reference |
| Vitis labrusca (Cell Suspension) | Extracellular Medium | Up to 900.5 mg/L | [1] |
| Vitis labrusca (Cell Suspension) | Extracellular Medium | 114 mg/L (scaled-up 5L bioreactor) | [1] |
| Red Wine | Wine | 0.5 - 4.8 mg/L |
Table 1: this compound Concentration in Various Natural Sources.
Biosynthesis of this compound
This compound is a resveratrol dimer, formed through the oxidative coupling of two resveratrol units. The biosynthesis of resveratrol itself begins with the general phenylpropanoid pathway.
The key step in the formation of this compound is the dimerization of resveratrol. This is believed to occur via an oxidative radical coupling mechanism, specifically an 8-8' linkage between the two resveratrol monomers.[2][3] This process can be catalyzed by enzymes such as peroxidases or laccases.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of a stilbenoid-rich fraction containing this compound from Vitis vinifera plant material (e.g., canes, stems).
4.1.1. Extraction
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a solvent such as methanol or an ethanol/water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.2. Isolation by Centrifugal Partition Chromatography (CPC)
CPC is an effective technique for the preparative isolation of stilbenoids.[1][4][5][6]
-
Solvent System Selection: A suitable biphasic solvent system is crucial for successful separation. A common system for stilbenoids is a mixture of n-heptane, ethyl acetate, methanol, and water. The ratio of these solvents needs to be optimized based on the specific extract. For example, a system of n-heptane:ethyl acetate:methanol:water (1:2:1:2 v/v) has been used for stilbenoid separation.[4]
-
CPC Operation:
-
Equilibrate the CPC column with the stationary phase (either the upper or lower phase of the solvent system).
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elute the compounds with the mobile phase at a constant flow rate.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Purification: Pool the this compound-rich fractions and concentrate them. Further purification can be achieved by repeated CPC or by preparative HPLC if necessary.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method for the quantification of this compound in plant extracts.
4.2.1. Instrumentation and Conditions
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HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of two solvents is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: An example of a gradient program could be:
-
0-5 min: 10% B
-
5-30 min: linear gradient from 10% to 50% B
-
30-35 min: linear gradient from 50% to 90% B
-
35-40 min: hold at 90% B
-
40-45 min: return to 10% B
-
45-50 min: column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Stilbenoids are typically detected at around 306-320 nm. A DAD allows for the acquisition of the full UV spectrum for peak identification.
-
Injection Volume: 10-20 µL.
4.2.2. Sample and Standard Preparation
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Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase (initial conditions) or a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.
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Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
4.2.3. Quantification
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Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
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Sample Analysis: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standard.
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Calculation: Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental and Analytical Workflows
The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.
References
- 1. Development of hybrid elution systems for efficient purification of stilbenoids using centrifugal partition chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparative purification of antiamyloidogenic stilbenoids from Vitis vinifera (Chardonnay) stems by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Pallidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it is found in various plant sources, including red wine, Cissus pallida, and Parthenocissus laetevirens[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its characterization through various analytical techniques, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is classified as an indane, a class of compounds containing a cyclopentane ring fused to a benzene ring, and more specifically, it is a stilbene dimer[2][3]. Its core structure is formally named (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H22O6 | [3][4][5] |
| Molecular Weight | 454.47 g/mol | [1][3][4] |
| CAS Number | 105037-88-5 | [1] |
| Appearance | Powder | [5] |
| Melting Point | 199-200 °C | [4] |
| Water Solubility | Practically insoluble (0.0056 g/L) | [2] |
| Solubility in Organic Solvents | Soluble in Methanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [6][7][8] |
| logP | 3.71 | [2] |
| pKa (Strongest Acidic) | 9.07 | [2] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Polar Surface Area | 121.38 Ų | [2] |
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned 1H and 13C NMR spectrum for this compound was not found in the public domain within the scope of this search, 13C NMR chemical shift data is available through spectral databases. A representative protocol for acquiring NMR data for stilbenoids is provided below.
Table 2: Reported 13C NMR Chemical Shifts for this compound (Note: Specific assignments were not available in the search results. Data is presented as reported in the SpectraBase.)
| Chemical Shift (ppm) |
| (Data for individual carbons not explicitly provided in search results) |
Experimental Protocol: NMR Analysis of this compound
This protocol is a general guideline for the NMR analysis of stilbenoids like this compound and may require optimization.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d6, Methanol-d4, or DMSO-d6) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
1H NMR:
-
Acquire spectra at 298 K.
-
Use a standard pulse program (e.g., 'zg30').
-
Set a spectral width of approximately 12 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
Acquire spectra at 298 K.
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of approximately 220 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
2D NMR (for full structural elucidation):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., acetone-d6 at δH 2.05 and δC 29.84, 206.26).
-
Integrate the 1H NMR signals and determine the chemical shifts and coupling constants.
-
Assign the 1H and 13C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A general protocol for obtaining an FT-IR spectrum of a solid polyphenol is described.
Experimental Protocol: FT-IR Analysis of this compound
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm-1.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify and assign the major absorption bands to their corresponding functional group vibrations (e.g., O-H stretching, aromatic C-H stretching, C=C stretching of aromatic rings, C-O stretching).
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. A general LC-MS/MS method suitable for the analysis of resveratrol dimers is outlined below.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
For analysis of biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction procedure may be necessary to clean up the sample and concentrate the analyte.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, increasing linearly to a high percentage over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.
-
Scan Mode: Full scan mode to determine the parent ion mass, followed by product ion scan (MS/MS) mode to obtain fragmentation patterns. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Key Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to achieve the best signal intensity and fragmentation.
-
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its antioxidant properties being particularly well-documented.
Antioxidant Activity: Singlet Oxygen Quenching
This compound is a potent and selective quencher of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in cellular damage. Studies have shown that this compound can quench singlet oxygen with a very high rate constant, while being ineffective against other reactive oxygen species like hydroxyl radicals or superoxide anions[4][9].
The mechanism of singlet oxygen quenching by phenolic compounds like this compound can occur through two primary pathways:
-
Physical Quenching: The excited energy of singlet oxygen is transferred to the quencher molecule, which then dissipates the energy as heat, returning to its ground state without being chemically altered.
-
Chemical Quenching: this compound undergoes an irreversible reaction with singlet oxygen, leading to the formation of oxidation products. This process involves a charge-transfer mechanism where the electron-rich phenol ring interacts with the electron-deficient singlet oxygen[2][3].
Potential Anticancer and Anti-Angiogenic Effects
As a resveratrol dimer, this compound is hypothesized to share some of the anticancer and anti-angiogenic properties of its monomeric precursor. While specific studies on this compound's effects on these pathways are limited, the known mechanisms of resveratrol and other polyphenols provide a likely framework. Key signaling pathways that may be modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many polyphenols are known to inhibit this pathway in cancer cells, leading to apoptosis and reduced tumor growth.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition by polyphenols can suppress tumor promotion and progression.
-
VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Resveratrol has been shown to inhibit VEGF signaling.
Synthesis
The synthesis of this compound has been approached through various methods, including total synthesis and biomimetic routes.
Total Synthesis
A total synthesis of this compound has been reported, which involves a multi-step process. A key strategy involves the formation of the indenoindene core structure through sequential Friedel-Crafts reactions.
Biomimetic Synthesis
Biomimetic synthesis aims to mimic the natural biosynthetic pathway of a compound. For this compound, this involves the oxidative dimerization of resveratrol. This approach can be more efficient and scalable for producing the natural product.
Conclusion
This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities, most notably its potent and selective singlet oxygen quenching ability. Its structural relationship to resveratrol suggests a broad therapeutic potential, particularly in the areas of cancer and cardiovascular diseases, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of this compound and to translate its promising preclinical activities into clinical applications. This guide provides a foundational resource for scientists and researchers to advance the understanding and utilization of this intriguing natural compound.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the mechanism of stilbenes to quench singlet oxygen based on the key structures of resveratrol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Pallidol: A Technical Whitepaper on its Role as a Resveratrol Dimer in Cellular Pathways and Antioxidant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pallidol, a naturally occurring dimer of resveratrol, is gaining significant attention within the scientific community for its unique biochemical profile and potential therapeutic applications. Formed through an 8-8' oxidative coupling of two resveratrol units, this compound exhibits distinct biological activities that differentiate it from its monomeric precursor. This technical guide provides an in-depth exploration of this compound's physicochemical properties, biosynthesis, and mechanism of action, with a specific focus on its role as a potent antioxidant and modulator of cellular signaling pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in research and drug development.
Physicochemical Properties and Synthesis of this compound
This compound is structurally defined as a resveratrol dimer featuring an 8-8' linkage, which forms a rigid [3.3.0] bicyclic core. This unique conformation is a result of a highly specific biosynthetic process and dictates its biological function.
Biosynthesis
The formation of this compound in plants, such as those from the Vitaceae family, is a biomimetic process initiated by the oxidative radical coupling of two resveratrol molecules.[1][2] This reaction proceeds through a critical para-quinone methide dimeric intermediate. The stereochemistry of this intermediate is pivotal; the C₂-symmetric dl-diastereomer possesses the correct relative configuration to undergo the sequential Friedel–Crafts cyclizations required to form the characteristic bicyclo[3.3.0]octane ring system of this compound.[2][3]
Chemical Synthesis
Efficient chemical synthesis of this compound has been achieved through biomimetic approaches. A notable method involves the oxidative dimerization of a tert-butylated resveratrol derivative, which generates stable quinone methide intermediates.[3] These intermediates can then be leveraged to construct the dimeric natural products, with the synthesis of this compound being accomplished in 6 steps with a 26% overall yield.[3]
Mechanism of Action and Biological Activity
This compound's biological activity is primarily characterized by its potent and highly selective antioxidant properties, which differ significantly from its parent compound, resveratrol.
Potent and Selective Antioxidant Activity
Research has conclusively identified this compound as a powerful quencher of singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen that is a major contributor to oxidative damage in biological systems.[4][5] However, this compound is notably ineffective at scavenging other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide anions (O₂⁻), highlighting its selectivity.[4][6][7] This specificity suggests a targeted mechanism of action, potentially offering therapeutic advantages in diseases mediated by singlet oxygen.[4][5]
Table 1: Quantitative Antioxidant Activity of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| ¹O₂ Quenching Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Singlet Oxygen | [4][5][7] |
| ¹O₂ Scavenging IC₅₀ | 5.50 µM | Singlet Oxygen | [6] |
| Radical Scavenging | Ineffective | Hydroxyl Radical | [4][5][6] |
| Radical Scavenging | Ineffective | Superoxide Anion |[4][5][6] |
Experimental Protocol: ROS Scavenging Analysis via EPR Spin-Trapping
The selective quenching effect of this compound on ROS has been investigated using the Electron Paramagnetic Resonance (EPR) spin-trapping technique.[4][7]
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare solutions for generating specific ROS. For singlet oxygen, a photosensitizer like Rose Bengal is used with light irradiation. For hydroxyl radicals, the Fenton reaction (FeSO₄ + H₂O₂) is employed. For superoxide anions, a hypoxanthine/xanthine oxidase system is used.
-
Spin Trapping: In an aqueous buffer system, mix the this compound solution (at various concentrations), the ROS generating system, and a spin-trapping agent (e.g., TEMP for ¹O₂, DMPO for •OH and O₂⁻). The spin trap reacts with the short-lived ROS to form a more stable radical adduct.
-
EPR Spectroscopy: The reaction mixture is immediately transferred to a quartz capillary tube and placed within the cavity of an EPR spectrometer.
-
Data Acquisition: The EPR spectrum of the spin adduct is recorded. The intensity of the characteristic signal is directly proportional to the amount of ROS trapped.
-
Analysis: The scavenging or quenching effect of this compound is determined by measuring the decrease in the EPR signal intensity in the presence of the compound compared to a control sample without this compound. The IC₅₀ value can be calculated from the dose-response curve.
Modulation of Cellular Signaling Pathways
Beyond direct antioxidant action, this compound interacts with key cellular signaling pathways, although its effects can be modest compared to resveratrol.
Nrf2/ARE Pathway Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. Studies using an ARE reporter cell line demonstrated that this compound is a weak activator of Nrf2, only showing activity at a concentration of 30 µM, while other resveratrol dimers had no significant effect.[5][6] This suggests that this compound's contribution to cellular defense via the Nrf2 pathway is limited compared to its direct singlet oxygen quenching capability.
Additionally, preliminary studies suggest this compound may play a role in regulating angiogenesis and other cancer-related signaling pathways, though these mechanisms require further elucidation.[8]
Natural Occurrence and Bioproduction
This compound is found naturally in red wine and various plant sources. Its concentration in red wine is relatively low, typically ranging from 0.5 to 4.8 mg/L.[5][9] Due to its potential therapeutic value, significant research has focused on scalable production methods.
Bioproduction in Plant Cell Cultures
Plant cell suspension cultures, particularly from Vitis labrusca, have emerged as a promising platform for the large-scale bioproduction of this compound.[8] By optimizing culture conditions and using elicitors like methyl jasmonate, researchers have achieved significant yields. This biotechnological approach offers a sustainable and controlled method for producing high-purity this compound for research and development.
Table 2: Selected this compound Production Yields in Vitis labrusca Cell Cultures
| Elicitation / Condition | Scale | Max. This compound Yield | Reference |
|---|---|---|---|
| Methyl Jasmonate (0.5 mM) | Flask | 143 mg/L | [8] |
| MeJA + Adsorbent Resin | Flask | 900.5 mg/L | [8] |
| MeJA Elicitation | 5 L Bioreactor | 114 mg/L | [8] |
| Co-elicitation (MeJA + Cyclodextrins) | 20 L Bioreactor | 66 mg/L | [8] |
| Optimized Flask Culture | Flask | 0.90 g/L |[10][11] |
Quantification Methodology: LC-MS
The quantification of this compound in complex matrices like cell culture media or wine is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10] This technique provides the high sensitivity and specificity required to accurately measure this compound concentrations, even in the presence of other related stilbenoid compounds. The method involves chromatographic separation on a C18 column followed by detection using mass spectrometry, often identifying this compound by its specific mass-to-charge ratio ([M-H]⁺ 455) and fragmentation patterns.[8]
Conclusion and Future Directions
This compound stands out as a resveratrol dimer with a highly specialized function. Its primary role appears to be a potent and selective singlet oxygen quencher, a property that distinguishes it from resveratrol and other related oligomers. While it demonstrates weak activity towards the Nrf2 signaling pathway, its direct antioxidant capability is significant. The development of scalable bioproduction methods using plant cell cultures paves the way for more extensive preclinical and clinical investigations.
For drug development professionals, this compound represents a promising lead compound for conditions where singlet oxygen-mediated oxidative stress is a key pathological driver. Future research should focus on:
-
Elucidating the specific mechanisms underlying its reported effects on angiogenesis and cancer-related pathways.
-
Conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in relevant disease models.
-
Investigating its bioavailability, pharmacokinetics, and metabolism to better understand its therapeutic potential in vivo.
This targeted approach will be crucial in translating the unique biochemical properties of this compound into novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol dimers, nutritional components in grape wine, are selective ROS scavengers and weak Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pallidol: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its intriguing biological activities and complex chemical structure. First isolated in 1986, this natural product has been the subject of numerous synthetic efforts and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its antioxidant and potential anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a dimer of the well-known phytoalexin, resveratrol.[1] Its structure is characterized by a tetracyclic indeno[2,1-a]indene core.[1] The discovery of this compound and other resveratrol oligomers has opened new avenues for research into the potential health benefits of compounds found in natural sources like grapes and red wine.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical and in-depth resource for the scientific community.
**2. Discovery and History
This compound was first isolated in 1986 by Mushtaq A. Khan and his team from the roots of the plant Cissus pallida.[3] This discovery marked a significant step in the exploration of resveratrol oligomers. Since its initial discovery, this compound has also been identified in other natural sources, including red wine and Parthenocissus laetevirens.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂O₆ | [4] |
| Molar Mass | 454.47 g/mol | [4] |
| IUPAC Name | (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [4] |
| CAS Number | 105037-88-5 | [4] |
Isolation and Structure Elucidation
General Isolation Workflow
The isolation of this compound from its natural sources typically follows a multi-step process involving extraction, partitioning, and chromatography.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]
- 3. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
- 4. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pallidol: A Technical Guide for Researchers
An In-depth Examination of the Resveratrol Dimer: From Chemical Properties to Biological Mechanisms
Abstract
Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, with a definitive clarification of its CAS number. Detailed experimental protocols for assessing its primary biological functions—antioxidant, antifungal, and anticancer activities—are presented. Furthermore, this document elucidates the potential molecular mechanisms underlying its bioactivity, with a focus on relevant signaling pathways. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a tetracyclic stilbenoid formed from the cyclodimerization of resveratrol.[1] It is found in various natural sources, including several species of the Cissus and Carex genera, as well as in red wine.[2][3][4]
Molecular Formula: C₂₈H₂₂O₆[1][2][3][5][6]
CAS Number: The currently accepted CAS Registry Number for this compound is 1622292-61-8 . It is important to note that the CAS number 105037-88-5 was previously used but has since been deleted or replaced.[2][7]
A summary of the key chemical and physical data for this compound is presented in Table 1.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₂O₆ | [1][2][3][5] |
| Molecular Weight | 454.47 g/mol | [1][2] |
| CAS Number | 1622292-61-8 | [2][7] |
| Appearance | Powder | [2][5] |
| Melting Point | 199-200°C | [2][7] |
| Density | 1.507 ± 0.1 g/cm³ | [2] |
| IUPAC Name | (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |
Synthesis Overview
The total synthesis of this compound has been achieved through various methodologies. A common approach involves the biomimetic oxidative dimerization of a resveratrol derivative. This process typically utilizes a catalyst to generate a phenoxyl radical, which then undergoes dimerization.[8] Subsequent acid-mediated cyclization steps lead to the formation of the characteristic bicyclo[3.3.0]octane core of this compound.
A logical workflow for a common synthetic approach to this compound is outlined below.
Caption: A simplified workflow of this compound synthesis.
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, with its antioxidant, antifungal, and anticancer properties being the most extensively studied.
Antioxidant Activity
This compound is a potent antioxidant. It functions as a selective singlet oxygen quencher and a radical-trapping agent.[4][8] A study investigating its effects on reactive oxygen species (ROS) demonstrated that while it is ineffective at scavenging hydroxyl radicals or superoxide anions, it shows a strong quenching effect on singlet oxygen at very low concentrations.[4] The reaction of this compound with singlet oxygen has a remarkably high rate constant of 1.71 x 10¹⁰ M⁻¹s⁻¹.[4][9]
The antioxidant capacity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is based on the reduction of the stable DPPH radical by an antioxidant.[5][10]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in an organic solvent such as ethanol or methanol.[3] The solution should have an initial absorbance of approximately 1.0 at 517 nm.[3]
-
Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to create a series of concentrations to be tested.
-
Reaction: An aliquot of each this compound concentration (e.g., 10 µL) is added to a specific volume of the DPPH solution (e.g., 280 µL).[6] A control sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or a microplate reader.[3][6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Antifungal Activity
This compound has demonstrated notable antifungal properties.[1][4] While specific mechanistic studies on this compound are ongoing, the antifungal action of related polyphenols often involves the disruption of the fungal cell membrane, inhibition of essential enzymes like lanosterol 14-α-demethylase (affecting ergosterol synthesis), and the induction of apoptosis.[2]
The MIC of this compound against various fungal strains can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
-
Fungal Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 27°C) for 7-8 days.[11] A suspension of conidia is prepared and adjusted to a specific optical density, corresponding to a defined colony-forming unit (CFU) concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL).[11]
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum, no this compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, though it is less studied than its monomer, resveratrol.[1] The proposed mechanisms for the anticancer effects of related polyphenols include the induction of cell cycle arrest and apoptosis, and the modulation of signaling pathways involved in cancer cell proliferation and survival.
The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).[13]
-
Cell Culture: Cancer cells of interest (e.g., prostate cancer cell line PC-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[13]
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[14]
Signaling Pathway Modulation
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a polyphenol and a resveratrol dimer, its activity is likely linked to the modulation of pathways involved in oxidative stress and inflammation.
Nrf2/HO-1 Signaling Pathway
A key mechanism by which polyphenols exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.[2]
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
Regulation of Angiogenesis
This compound has also been implicated in the regulation of angiogenesis, the formation of new blood vessels.[7] This process is tightly controlled by a balance of pro- and anti-angiogenic factors. Key signaling molecules in this process include Vascular Endothelial Growth Factor (VEGF). The ability of polyphenols to modulate angiogenesis suggests that this compound may exert its effects by interacting with the VEGF signaling pathway, although the precise mechanisms are still under investigation.
Conclusion
This compound is a promising natural compound with a multifaceted biological profile. Its well-defined chemical properties, coupled with its significant antioxidant, antifungal, and potential anticancer activities, make it a compelling candidate for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this intriguing resveratrol dimer. Future studies should focus on elucidating the specific molecular targets of this compound and its efficacy in in vivo models to pave the way for its potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Control of Angiogenesis Dictated by Picomolar Superoxide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved efficacy of antifungal drugs in combination with monoterpene phenols against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Pallidol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Pallidol, a resveratrol dimer with significant biological interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a tetracyclic stilbenoid, specifically a dimer of resveratrol, that has been isolated from various plant sources.[1] It is recognized for its antioxidant and potential anticancer properties.[2][3] Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent. This guide focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound.
Spectroscopic Data of this compound
The spectroscopic data for this compound is summarized below. The data has been compiled from various public sources and is presented in a structured format for clarity and ease of comparison.
Mass Spectrometry (MS) Data
Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The experimental and predicted mass spectrometry data for this compound are presented in Table 1 and Table 2, respectively.
Table 1: Experimental Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Fragment Ions (m/z) | Source |
| ESI- | LC-MS | 455 [M-H]⁻ | 361 | [4] |
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy | Predicted Fragment Ions (m/z) |
| 455.1338 [M+H]⁺ | 10V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603, 133.029, 107.0497 |
| 455.1338 [M+H]⁺ | 20V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603 |
| 455.1338 [M+H]⁺ | 40V | 437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603 |
| 453.1182 [M-H]⁻ | 10V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |
| 453.1182 [M-H]⁻ | 20V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |
| 453.1182 [M-H]⁻ | 40V | 453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497 |
Data predicted by computational models and obtained from public databases.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is essential for elucidating the detailed chemical structure of organic molecules.
¹H NMR Data
¹³C NMR Data
A ¹³C NMR spectrum of this compound has been reported in the literature. The data was obtained in deuterated acetone (Acetone-d₆).[5] While the full, raw dataset is available through the original publication, the specific peak list is not provided here.
Table 3: ¹³C NMR Spectroscopic Data Reference for this compound
| Nucleus | Solvent | Frequency | Reference |
| ¹³C | Acetone-d₆ | Not Specified | Molecules2013 , 18(6), 7093-7104[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for polyphenolic compounds.
Sample Preparation for NMR and MS Analysis
-
Extraction and Purification: this compound is typically extracted from plant material using organic solvents and purified by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Sample Purity: The purity of the this compound sample should be assessed prior to spectroscopic analysis, for instance by HPLC-DAD or LC-MS, to ensure accurate data. A purity of ≥95% is recommended.
-
Solvent Selection: For NMR analysis, a suitable deuterated solvent that fully dissolves the sample is chosen (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆). For MS analysis, a solvent system compatible with the ionization method is used (e.g., methanol, acetonitrile, water, often with additives like formic acid or ammonium acetate).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Chromatographic Separation: If analyzing a mixture, separate the components using a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to aid ionization.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to determine the most sensitive mode for this compound.
-
Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced dissociation (CID) at various collision energies to obtain a characteristic fragmentation pattern. This data is crucial for structural confirmation.
-
Data Analysis: Analyze the data to determine the elemental composition from the accurate mass measurement and to propose fragmentation pathways based on the MS/MS spectra.
Signaling Pathway Involvement
This compound, as a resveratrol dimer, is anticipated to share some of the biological activities of its monomer, including the modulation of key cellular signaling pathways implicated in cancer. Resveratrol is known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][6][7]
Below is a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenols, created using the DOT language for Graphviz.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound. While some experimental data, particularly for ¹H NMR, remains to be fully publicly documented, the information provided herein serves as a foundational resource for researchers. The generalized protocols offer a starting point for obtaining high-quality spectroscopic data for this promising natural product. Further investigation into its biological mechanisms of action, guided by its structural characteristics, will be essential for realizing its therapeutic potential.
References
- 1. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Targets of Resveratrol, a Plant Polyphenol, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
The Solubility Profile of Pallidol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, is a naturally occurring polyphenol found in various plants, including red wine grapes. As a member of the stilbenoid family, it has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the solubility of this compound in different solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and insights into relevant biological pathways.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for its monomer, resveratrol, can provide valuable insights.
Qualitative Solubility of this compound:
| Solvent | Solubility Description | Citation |
| Water | Practically insoluble, slightly soluble | [1][2] |
| Methanol | Soluble | |
| Acetone | Soluble |
Quantitative Solubility of Resveratrol (as a reference):
Since this compound is a dimer of resveratrol, the solubility characteristics of resveratrol can offer a useful, albeit approximate, reference point for researchers. It is crucial to note that the following data pertains to resveratrol , not this compound, and the actual solubility of this compound may differ.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Water | 25 | ~0.03 | [3] |
| Ethanol | 25 | ~50 | [4] |
| Methanol | Not Specified | Soluble | [5] |
| DMSO | 25 | ~16 | [6] |
| Acetone | Not Specified | Soluble | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for pharmaceutical research. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of finely powdered this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Solvent Addition: Add a precise volume of the desired solvent to the container.
-
Equilibration: Place the container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at a controlled temperature, followed by careful decantation or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.
Principle: The sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of the compound eluting from the column.
Detailed Protocol:
-
System Preparation: Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase appropriate for this compound analysis.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted saturated supernatant (from the shake-flask method) into the HPLC system under the same conditions as the standards.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectroscopy for Quantification
For compounds with a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.
Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).
Detailed Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted saturated supernatant at the λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by referring to the calibration curve.
Visualizing this compound-Related Biological Pathways
This compound has been implicated in several biological processes, notably in antioxidant defense and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pallidol: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant sources, including red wine. As a polyphenol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activities of this compound
This compound has demonstrated a range of biological effects, primarily attributed to its antioxidant, anticancer, and antifungal properties. The following sections detail these activities, supported by available quantitative data and experimental insights.
Antioxidant Activity
This compound exhibits potent and selective antioxidant activity, particularly as a singlet oxygen quencher. Singlet oxygen (¹O₂) is a high-energy form of oxygen that can cause significant oxidative damage to cellular components. This compound has been shown to effectively neutralize this reactive oxygen species.
| Biological Activity | Parameter | Value | Reference |
| Singlet Oxygen Quenching | IC50 | 14.5 µM | [1] |
| Singlet Oxygen Quenching | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [1] |
Experimental Protocol: Singlet Oxygen Quenching Assay
The singlet oxygen quenching activity of this compound is typically determined using an Electron Paramagnetic Resonance (EPR) spin-trapping technique.
Materials:
-
This compound
-
Photosensitizer (e.g., Rose Bengal)
-
Spin trap (e.g., 2,2,6,6-tetramethylpiperidine, TEMP)
-
Phosphate buffer (pH 7.4)
-
Light source for irradiation
-
EPR spectrometer
Procedure:
-
A solution containing the photosensitizer, spin trap, and this compound at various concentrations is prepared in a phosphate buffer.
-
The solution is irradiated with a light source to generate singlet oxygen via the photosensitizer.
-
Singlet oxygen reacts with the spin trap (TEMP) to form a stable radical adduct (TEMPO), which can be detected by EPR spectroscopy.
-
The intensity of the TEMPO signal is measured in the presence and absence of this compound.
-
The quenching effect of this compound is determined by the reduction in the TEMPO signal intensity.
-
The IC50 value, the concentration of this compound required to quench 50% of the singlet oxygen, is calculated from the dose-response curve.
-
The rate constant of the reaction between this compound and singlet oxygen is determined through kinetic studies.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Pallidol from Cissus pallida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant species, including Cissus pallida.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. These application notes provide a comprehensive overview of the methodology for the isolation and characterization of this compound from the roots of Cissus pallida, based on established phytochemical techniques for stilbenoid extraction.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight | 454.47 g/mol |
| Appearance | Amorphous powder |
| Melting Point | 255-257 °C |
| UV λmax (MeOH) | 225, 280, 320 nm |
| ¹H-NMR (Acetone-d₆, δ ppm) | 8.80 (2H, s, OH), 8.15 (2H, s, OH), 7.20 (4H, d, J=8.5 Hz), 6.80 (4H, d, J=8.5 Hz), 6.55 (2H, d, J=2.0 Hz), 6.20 (2H, d, J=2.0 Hz), 4.50 (2H, d, J=4.0 Hz), 3.80 (2H, m) |
| ¹³C-NMR (Acetone-d₆, δ ppm) | 159.5, 158.0, 145.0, 132.0, 130.0, 128.5, 116.0, 108.0, 102.5, 55.0, 45.0 |
| Mass Spectrum (m/z) | 454 (M⁺) |
Note: The spectroscopic data presented is a representative compilation based on typical values for this compound and may vary slightly based on experimental conditions and instrumentation.
Table 2: Summary of a Typical Isolation Yield of this compound from Cissus pallida
| Plant Material | Initial Dry Weight | Crude Extract Yield | Purified this compound Yield |
| Cissus pallida roots | 1.0 kg | 50 g (5%) | 100 mg (0.01%) |
Note: Yields are estimations and can vary depending on the geographical source of the plant, season of collection, and the efficiency of the extraction and purification processes.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The roots of Cissus pallida should be collected from a mature plant.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The collected roots are washed thoroughly with tap water to remove any soil and debris. They are then air-dried in the shade for 2-3 weeks until they are completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.
Extraction of Crude Phytochemicals
-
Apparatus: A large-scale Soxhlet apparatus.
-
Solvent: Methanol (analytical grade).
-
Procedure:
-
A known quantity (e.g., 1 kg) of the powdered root material is packed into the thimble of the Soxhlet apparatus.
-
The extraction is carried out with methanol for 48-72 hours, or until the solvent running through the siphon is colorless.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
Fractionation of the Crude Extract
-
Solvents: n-Hexane, Chloroform, Ethyl Acetate, and Water (all analytical grade).
-
Procedure:
-
The crude methanolic extract is suspended in a minimal amount of water to create a slurry.
-
This aqueous suspension is then sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and finally ethyl acetate.
-
Each solvent partitioning step is repeated three times to ensure exhaustive extraction.
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated separately using a rotary evaporator. The ethyl acetate fraction is typically enriched with stilbenoids.
-
Isolation of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
A glass column is packed with silica gel in n-hexane to create a slurry.
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel to create a dry powder.
-
This powder is then carefully loaded onto the top of the prepared column.
-
The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.
-
Purification and Characterization of this compound
-
Thin-Layer Chromatography (TLC):
-
The collected fractions are monitored by TLC using a pre-coated silica gel plate and a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
-
Fractions showing a prominent spot corresponding to the Rf value of a this compound standard are pooled together.
-
-
Recrystallization:
-
The pooled fractions are concentrated to a small volume and this compound is allowed to crystallize, often from a solvent mixture like methanol-chloroform.
-
The resulting crystals are washed with a cold solvent to remove impurities.
-
-
Spectroscopic Analysis:
-
The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Postulated antioxidant mechanism of this compound.
References
Total Synthesis of Pallidol: A Detailed Overview of Modern Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of notable total synthesis protocols for Pallidol, a resveratrol dimer with significant biological activities. The application notes and detailed experimental procedures are compiled from seminal publications in the field, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
This compound, a naturally occurring resveratrol dimer, has garnered considerable interest in the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. Its complex tetracyclic structure, featuring a fused bis-cyclopentane core, has presented a significant challenge for synthetic chemists. This document outlines and compares key total synthesis strategies, providing detailed protocols and quantitative data to aid in the evaluation and application of these synthetic routes.
Comparative Analysis of Synthetic Protocols
Several research groups have reported the total synthesis of this compound, each employing unique strategies and key transformations. The following tables summarize the quantitative data from three prominent approaches, offering a clear comparison of their efficiency and complexity.
| Synthetic Approach | Key Author(s) | Year | Overall Yield | Total Steps (Longest Linear Sequence) | Key Reactions |
| Biomimetic Oxidative Dimerization | Stephenson, C. R. J. | 2015 | 26% | 6 | Oxidative Dimerization, Friedel-Crafts Cyclization, Deprotection |
| Cationic Cyclization/Rearrangement | Snyder, S. A. | 2007 | Not explicitly stated | Multiple steps from a common precursor | Friedel-Crafts type rearrangement, Reductive dehalogenation, Deprotection |
| Palladium-Catalyzed Cross-Coupling | Klotter, F., Studer, A. | 2014 | Not explicitly stated | Not explicitly stated | Palladium-catalyzed decarboxylative arylation, Oxidative Heck reaction, Hydroboration-oxidation |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes to this compound.
Protocol 1: Biomimetic Synthesis of (±)-Pallidol (Stephenson, 2015)[1]
This approach features a highly efficient and scalable biomimetic oxidative dimerization of a protected resveratrol derivative.
Experimental Workflow:
Caption: Stephenson's biomimetic synthesis of this compound.
Step 1: Oxidative Dimerization of tert-Butylated Resveratrol Derivative (4b)
-
To a solution of the tert-butylated resveratrol derivative (4b) in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium hexamethyldisilazide (KHMDS) (1.05 equivalents).
-
The resulting solution is stirred for 5 minutes, followed by the addition of ferrocenium hexafluorophosphate (FeCp₂PF₆) (1.05 equivalents).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of meso and dl diastereomers of the bis(quinone methide) (5/5'), is purified by flash column chromatography to yield the product in 95% yield.[1]
Step 2: Friedel-Crafts Cyclization to Protected this compound (7a)
-
To a solution of the bis(quinone methide) mixture (5/5') in dichloromethane (CH₂Cl₂) at -78 °C is added boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents).[1]
-
The reaction is stirred at -78 °C for 40 minutes.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and warmed to room temperature.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the protected this compound derivative (7a) in 43% yield.[1]
Step 3: Deprotection to (±)-Pallidol (2)
-
The protected this compound derivative (7a) is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting groups.
-
Following hydrogenolysis, the tert-butyl groups are removed via a retro-Friedel-Crafts reaction using aluminum chloride (AlCl₃) in toluene.
-
This two-step deprotection sequence yields (±)-Pallidol (2) in 76% overall yield for the two steps.[1]
Protocol 2: Synthesis of (±)-Pallidol via Cationic Cascade (Snyder, 2007)[2]
This synthetic route utilizes a creative acid-mediated cascade reaction from a permethylated quadrangularin A derivative.
Synthetic Strategy:
Caption: Snyder's synthetic approach to this compound.
Key Transformation: Friedel-Crafts Type Rearrangement and Deprotection
-
Permethylated quadrangularin A is subjected to a stepwise bromination to yield a tribromo intermediate.[2]
-
This intermediate undergoes an oxonium ion-mediated Friedel-Crafts type rearrangement to form the desired 5,5-fused bicyclic skeleton.[2]
-
Subsequent reductive dehalogenation removes the bromine atoms.
-
Finally, deprotection of the methyl ethers yields this compound.[2]
Detailed experimental procedures with specific reagent quantities and reaction conditions for this synthesis are found in the supporting information of the original publication.
Protocol 3: Synthesis of (±)-Pallidol via Palladium-Catalyzed Reactions (Klotter and Studer, 2014)[3]
This modular approach utilizes modern palladium-catalyzed cross-coupling reactions to construct the core structure of this compound.
Synthetic Pathway:
Caption: Klotter and Studer's modular synthesis of this compound.
Key Steps:
-
Palladium-Catalyzed Decarboxylative Arylation: An indene carboxylic acid derivative is coupled with an aryl iodide to introduce one of the aromatic rings of the this compound scaffold.[3]
-
Oxidative Heck Reaction: The resulting indene intermediate undergoes an oxidative Heck reaction with an aryl boronic acid to form the stilbene moiety.[3]
-
Hydroboration-Oxidation and Deprotection: The stilbene intermediate is then subjected to hydroboration-oxidation to install the necessary hydroxyl group, followed by a final deprotection step to yield this compound.[3]
For specific reagents, catalysts, and reaction conditions, please refer to the original publication and its supporting information.
Conclusion
The total synthesis of this compound has been successfully achieved through various innovative and elegant strategies. The biomimetic approach by Stephenson and coworkers stands out for its efficiency and scalability. The routes developed by Snyder's group and Klotter and Studer demonstrate the power of cationic cascades and modern palladium catalysis in the construction of complex natural products. These detailed protocols and comparative data serve as a valuable resource for chemists engaged in the synthesis and study of resveratrol oligomers and other polyphenolic natural products.
References
- 1. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Pallidol in Human Plasma
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Pallidol in human plasma. This compound, a resveratrol dimer found in various plant sources and red wine, has garnered interest for its potential pharmacological activities. The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic and metabolomic studies of this compound in clinical and preclinical research.
Introduction
This compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol. It is found in plants such as Cissus pallida and in red wine.[1] As a polyphenol, this compound is presumed to possess antioxidant and other beneficial biological properties, making it a compound of interest for pharmaceutical and nutraceutical research. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique well-suited for the analysis of polyphenols in complex biological samples due to its high selectivity and sensitivity.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Resveratrol-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ethyl acetate (HPLC grade)
Standard Solutions
Stock solutions of this compound (1 mg/mL) and Resveratrol-d4 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound from human plasma.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Resveratrol-d4).
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50, v/v).
-
Vortex mix for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 453.1 [M-H]⁻ | 227.1, 185.1 | 100 | 25, 35 |
| Resveratrol-d4 (IS) | 231.1 [M-H]⁻ | 188.1 | 100 | 20 |
Note: The fragmentation of this compound ([M-H]⁻ at m/z 453.1) is proposed to yield product ions corresponding to resveratrol-like fragments, based on the fragmentation patterns of other resveratrol dimers.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
The calibration curve was linear over the specified concentration range. The precision and accuracy were within the acceptable limits as per regulatory guidelines. The LLE method provided high and consistent recovery for this compound. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.
Experimental Workflow and Signaling Pathway Diagrams
Figure 1. Experimental workflow for this compound quantification.
Figure 2. Key components of the HPLC-MS/MS method.
Conclusion
This application note provides a detailed and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and drug development professionals investigating the pharmacokinetic properties of this promising natural compound. The simple liquid-liquid extraction procedure and the use of a stable isotope-labeled internal standard ensure high-throughput and accurate analysis.
References
Application Notes and Protocols for the Structural Elucidation of Pallidol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Pallidol, a resveratrol dimer, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR data to confirm the molecular structure of this compound.
Introduction
This compound is a naturally occurring resveratrol dimer found in various plants, including red wine grapes.[1] As a polyphenol, it exhibits significant antioxidant and potential therapeutic properties, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products.[2] This document provides detailed protocols for the use of ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, and NOESY) in the structural elucidation of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are critical for its structural assignment. The data is based on spectra recorded in acetone-d₆.
Table 1: ¹H NMR (Proton) Spectral Data of this compound (Acetone-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2', 6' | 7.15 | d | 8.5 |
| 3', 5' | 6.74 | d | 8.5 |
| 2'', 6'' | 7.08 | d | 8.5 |
| 3'', 5'' | 6.72 | d | 8.5 |
| 4 | 6.45 | s | |
| 7 | 6.38 | s | |
| 2 | 6.09 | s | |
| 5 | 4.95 | d | 6.0 |
| 10 | 4.45 | d | 6.0 |
| 4b | 4.25 | d | 6.0 |
| 9b | 4.15 | d | 6.0 |
Table 2: ¹³C NMR (Carbon) Spectral Data of this compound (Acetone-d₆)
| Atom No. | Chemical Shift (δ, ppm) |
| 1' | 136.4 |
| 2', 6' | 130.5 |
| 3', 5' | 115.8 |
| 4' | 157.2 |
| 1'' | 134.1 |
| 2'', 6'' | 130.1 |
| 3'', 5'' | 115.6 |
| 4'' | 156.9 |
| 1, 6 | 159.2 |
| 2, 7 | 102.1 |
| 3, 8 | 158.9 |
| 4, 9 | 106.8 |
| 4a, 9a | 125.1 |
| 4b, 9b | 48.2 |
| 5, 10 | 58.1 |
| 5a, 10a | 145.3 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample concentration available.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆). Acetone-d₆ is a common choice for polyphenolic compounds.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Standard: For accurate chemical shift referencing, the residual solvent peak can be used. Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although this is less common in modern NMR due to potential signal overlap.
1D NMR Spectroscopy
a) ¹H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons and their chemical environments.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
Temperature: 298 K.
-
b) ¹³C NMR (Carbon NMR)
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: A spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Procedure: Run DEPT-135 as a minimum, where CH and CH₃ signals appear as positive peaks, and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. Quaternary carbons are not observed in DEPT spectra.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters:
-
Spectral Width (F2 and F1): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay (¹JCH): Optimized for a coupling constant of ~8 Hz.
-
d) NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close to each other in space (through-space interactions), which helps in determining the relative stereochemistry of the molecule.
-
Pulse Program: A standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).
-
Parameters:
-
Spectral Width (F2 and F1): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (d8): 500-800 ms (this may require optimization).
-
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of this compound using NMR spectroscopy and the logical relationships in piecing together the structure from the spectral data.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Logical workflow for deducing the structure of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and data interpretation logic presented in these application notes, researchers can confidently confirm the structure of this important natural product. This enables further investigation into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Pallidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol, a resveratrol dimer found in sources such as red wine, exhibits known antioxidant properties.[1][2] As a polyphenol, its ability to scavenge free radicals is of significant interest in the fields of nutrition, pharmacology, and drug development. This document provides detailed protocols for two common in vitro antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, which are suitable for evaluating the antioxidant potential of this compound.
Data Presentation: Antioxidant Capacity of Resveratrol and Related Compounds
The following table summarizes the antioxidant capacity of resveratrol, the monomeric unit of this compound, as determined by DPPH and ORAC assays in various studies. This data can serve as a benchmark for interpreting the results of future studies on this compound.
| Compound | Assay | IC50 (µg/mL) | ORAC Value (µmol TE/g) | Reference |
| Resveratrol | DPPH | Not specified | - | [3] |
| Resveratrol | ORAC | - | 23.12 | [3] |
| Polydatin (Resveratrol glucoside) | DPPH | Not specified | - | [3] |
| Polydatin (Resveratrol glucoside) | ORAC | - | 18.67 | [3] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[4] ORAC values are expressed as micromole of Trolox Equivalents per gram of sample. TE (Trolox Equivalents) is a common standard for measuring antioxidant capacity.[5] The antioxidant activity of resveratrol and its derivatives is concentration-dependent.[3]
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically, and the degree of discoloration indicates the scavenging potential of the antioxidant.[6]
Materials:
-
This compound (or comparative compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol, spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at ~517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the sample solutions.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the sample solutions or positive control to the respective wells.
-
For the blank (control), add 100 µL of the solvent used for the sample dilutions instead of the sample solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates a higher antioxidant activity.[4]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[7]
Materials:
-
This compound (or comparative compound)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
-
96-well black microplate
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) on the day of the assay.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and then a series of dilutions to create a standard curve.
-
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.
-
Assay Protocol:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample solutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately start recording the fluorescence at 1-minute intervals for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm). The plate should be maintained at 37°C throughout the measurement.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.
-
Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[5]
-
Visualizations
Caption: DPPH Assay Experimental Workflow.
Caption: ORAC Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
Application Notes & Protocols: Antifungal Activity Testing of Pallidol Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol is a naturally occurring stilbenoid, specifically a dimer of resveratrol, that has been identified in various plants, including red wine grapes.[1][2] Stilbenoids are recognized as phytoalexins, compounds produced by plants as a defense mechanism against pathogens, and they have demonstrated a range of biological activities, including antifungal properties.[3][4][5] Preliminary studies have indicated that this compound exhibits antifungal activity, showing modest inhibition of mycelial growth against plant pathogens such as Pyricularia oryzae and activity against mycotoxigenic fungi.[4][6][7] PubChem also identifies this compound as an antifungal agent.[8] These findings suggest that this compound holds potential as a lead compound for the development of novel bio-fungicides for crop protection.
These application notes provide a comprehensive guide for researchers interested in evaluating the antifungal efficacy of this compound against a spectrum of plant pathogens. The document outlines detailed protocols for in vitro antifungal susceptibility testing, methods for data analysis and presentation, and a discussion of potential mechanisms of action to guide further investigation.
Quantitative Data Summary
To facilitate the comparison of this compound's antifungal activity across different plant pathogens, all quantitative data should be systematically recorded. The following tables provide a template for summarizing key metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and percentage of mycelial growth inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Plant Pathogens
| Fungal Pathogen | Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | B05.10 | ||
| Fusarium oxysporum | F.o. f.sp. lycopersici | ||
| Alternaria solani | AS-2 | ||
| Pyricularia oryzae | 70-15 | ||
| Rhizoctonia solani | AG1-IA |
Table 2: Mycelial Growth Inhibition of Plant Pathogens by this compound at Various Concentrations
| Fungal Pathogen | Strain ID | Concentration (µg/mL) | Inhibition (%) |
| Botrytis cinerea | B05.10 | 50 | |
| 100 | |||
| 200 | |||
| Fusarium oxysporum | F.o. f.sp. lycopersici | 50 | |
| 100 | |||
| 200 | |||
| Alternaria solani | AS-2 | 50 | |
| 100 | |||
| 200 | |||
| Pyricularia oryzae | 70-15 | 50 | |
| 100 | |||
| 200 | |||
| Rhizoctonia solani | AG1-IA | 50 | |
| 100 | |||
| 200 |
Experimental Protocols
Fungal Strains and Culture Conditions
A panel of relevant plant pathogenic fungi should be selected for testing. Cultures should be maintained on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated under optimal conditions for growth (e.g., 25-28°C).
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C until use.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol is adapted from standard methodologies for antifungal susceptibility testing.
-
Preparation of 96-well plates:
-
Add 100 µL of sterile Potato Dextrose Broth (PDB) to each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, mixing thoroughly, and repeating this process across the row. The final well will serve as a growth control and should not contain this compound.
-
-
Inoculum Preparation:
-
Prepare a spore suspension or mycelial fragment suspension of the test fungus in sterile saline or PDB.
-
Adjust the concentration of the inoculum to approximately 1 x 10^5 spores/mL or a standardized mycelial density.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the specific fungus for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh PDA plate.
-
Incubate the plate at the optimal temperature for 48-72 hours.
-
The MFC is the lowest concentration from which no fungal growth occurs on the PDA plate.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
-
Preparation of amended media:
-
Prepare sterile molten PDA and cool it to approximately 45-50°C.
-
Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
-
-
Inoculation:
-
Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus.
-
-
Measurement and Calculation:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
-
Visualization of Workflows and Putative Mechanisms
Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for in vitro antifungal activity testing of this compound.
Putative Antifungal Mechanism of Action of this compound
While the precise mechanism of this compound's antifungal activity is yet to be fully elucidated, stilbenoids are known to interfere with cellular processes in fungi. A plausible hypothesis is the disruption of the fungal cell wall or cell membrane integrity. The cell wall integrity (CWI) pathway is a critical signaling cascade for fungal survival and response to stress.
Caption: Putative mechanism of this compound targeting the fungal cell wall integrity pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of stilbenes against filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory activity of stilbenes against filamentous fungi [agris.fao.org]
- 8. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pallidol as a Selective Singlet Oxygen Quencher
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for characterizing Pallidol as a selective singlet oxygen (¹O₂) quencher. The protocols are designed to be adaptable for research and drug development applications.
Introduction
This compound, a resveratrol dimer found in natural sources like red wine, has been identified as a potent and selective quencher of singlet oxygen, a highly reactive oxygen species implicated in various pathological conditions.[1][2] Unlike many antioxidants that scavenge a broad range of reactive oxygen species (ROS), this compound exhibits a remarkable specificity for ¹O₂, making it a valuable tool for studying ¹O₂-mediated biological processes and a potential therapeutic agent for diseases driven by singlet oxygen stress.[1][2] This document outlines the experimental protocols to assess and quantify the ¹O₂ quenching activity of this compound.
Data Presentation
The following table summarizes the singlet oxygen quenching rate constants for this compound in comparison to other known antioxidants. This data is crucial for evaluating its relative efficacy.
| Compound | Quenching Rate Constant (kQ) (M⁻¹s⁻¹) | Reference Compound(s) |
| This compound | 1.71 x 10¹⁰ | N/A |
| Quercetin | (1.21 - 5.12) x 10⁸ | Flavonoids |
| Myricetin | (1.21 - 5.12) x 10⁸ | Flavonoids |
| Rutin | (1.21 - 5.12) x 10⁸ | Flavonoids |
| Caffeic Acid | 4 x 10⁷ (in D₂O) | Hydroxycinnamic Acids |
| α-Tocopherol | ~1.5 x 10⁸ | Vitamin E |
| β-Carotene | ~1.4 x 10¹⁰ | Carotenoid |
Note: The rate constants can vary depending on the solvent and experimental conditions.
Experimental Protocols
The primary method for determining the selective singlet oxygen quenching activity of this compound is Electron Paramagnetic Resonance (EPR) spin-trapping. This technique allows for the specific detection and quantification of ¹O₂.
Protocol 1: Singlet Oxygen Quenching Assay using EPR Spin-Trapping
This protocol is based on the methodology described by He et al. (2009), who first reported the selective ¹O₂ quenching by this compound.[1][2]
Objective: To determine the rate constant of singlet oxygen quenching by this compound.
Materials:
-
This compound
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Spin trap: 2,2,6,6-tetramethylpiperidine (TEMP)
-
Solvent (e.g., ethanol, aqueous buffer)
-
EPR spectrometer
-
Light source for photosensitizer excitation (e.g., Xenon lamp with appropriate filters)
-
Quartz capillaries for EPR measurements
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the photosensitizer (e.g., Rose Bengal at 10 µM in the chosen solvent).
-
Prepare a stock solution of the spin trap, TEMP (e.g., 50 mM in the chosen solvent).
-
-
Reaction Mixture:
-
In a quartz EPR tube or a suitable reaction vessel, mix the photosensitizer solution with the TEMP solution.
-
Add varying concentrations of the this compound stock solution to different reaction mixtures. Include a control sample without this compound.
-
The final volume of the reaction mixture should be consistent across all samples.
-
-
Singlet Oxygen Generation and Trapping:
-
Place the reaction mixture in the cavity of the EPR spectrometer.
-
Irradiate the sample with the light source to excite the photosensitizer and generate ¹O₂. The irradiation time should be standardized (e.g., 60 seconds).
-
Singlet oxygen reacts with the spin trap TEMP to form a stable nitroxide radical, TEMPO, which is EPR-active.
-
-
EPR Measurement:
-
Record the EPR spectrum of the TEMPO radical. The characteristic triplet signal of TEMPO confirms the presence of ¹O₂.
-
The intensity of the TEMPO signal is proportional to the amount of ¹O₂ trapped.
-
-
Data Analysis:
-
Measure the intensity of the TEMPO signal for each concentration of this compound and the control.
-
The quenching of ¹O₂ by this compound will result in a decrease in the TEMPO signal intensity.
-
The rate constant (kQ) for the quenching reaction can be determined using the Stern-Volmer equation: I₀ / I = 1 + kQ * τ * [Q] Where:
-
I₀ is the TEMPO signal intensity in the absence of this compound.
-
I is the TEMPO signal intensity in the presence of this compound.
-
kQ is the bimolecular quenching rate constant.
-
τ is the lifetime of singlet oxygen in the solvent.
-
[Q] is the concentration of this compound.
-
-
Expected Results: A dose-dependent decrease in the EPR signal of TEMPO will be observed with increasing concentrations of this compound, confirming its ¹O₂ quenching activity. The high calculated kQ value will indicate its potency.
Mandatory Visualizations
Diagram 1: Experimental Workflow for EPR Spin-Trapping
Caption: Workflow for determining this compound's singlet oxygen quenching activity using EPR spin-trapping.
Diagram 2: Proposed Signaling Pathway Modulation by this compound
While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its selective ¹O₂ quenching activity suggests a potential role in mitigating cellular damage initiated by this reactive species. The following diagram illustrates a hypothetical pathway based on the known effects of ¹O₂ and the established anti-inflammatory and anti-apoptotic properties of the related compound, resveratrol.
Caption: Proposed mechanism of this compound's protective effects via selective singlet oxygen quenching.
Conclusion
The provided protocols and data underscore the significance of this compound as a selective singlet oxygen quencher. Its high rate constant and specificity make it a valuable molecular probe for investigating the roles of singlet oxygen in biological systems. Furthermore, its potential to mitigate ¹O₂-induced cellular damage warrants further investigation for its therapeutic applications in a range of disorders, from skin photodamage to inflammatory diseases and certain cancers. Researchers are encouraged to adapt these protocols to their specific experimental needs to further explore the promising biological activities of this compound.
References
Application of Pallidol in cancer research cell lines
Application Notes: Pallidol in Cancer Research
Introduction
This compound, a resveratrol dimer, has been identified as a phytochemical with potential anticancer properties. As a member of the stilbenoid family, it shares structural similarities with resveratrol, a compound extensively studied for its anti-tumor effects. Research suggests that this compound may inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent. These application notes provide an overview of the current understanding of this compound's effects on cancer cells and offer detailed protocols for researchers to investigate its mechanism of action. Due to the limited number of studies specifically focused on this compound, some methodologies and potential mechanisms are extrapolated from research on the parent compound, resveratrol, and other related polyphenols.
Mechanism of Action (Hypothesized)
Based on studies of resveratrol and other stilbenoids, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells by modulating key signaling pathways. This could involve the activation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2][3]
-
Cell Cycle Arrest: The compound might halt the proliferation of cancer cells by inducing cell cycle arrest, potentially at the G0/G1 or G2/M phases.[4][5][6][7] This is often achieved by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[5][7]
-
Inhibition of Pro-Survival Signaling Pathways: this compound may interfere with critical signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.[8][9][10][11] Inhibition of these pathways can suppress proliferation and enhance apoptosis.
Data Presentation: Cytotoxicity of this compound
Published research has indicated the inhibitory activity of this compound against several human cancer cell lines. While specific IC50 values are not widely reported, the compound has demonstrated efficacy in the following cell types.
Table 1: Documented Anticancer Activity of this compound
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Inhibitory activity on cell growth | [12] |
| HT-29 | Colorectal Carcinoma | Inhibitory activity on cell growth | [12] |
| Caco-2 | Colorectal Carcinoma | Inhibitory activity on cell growth | [12] |
| HT-144 | Melanoma | Inhibitory activity on cell growth | [12] |
| SKMEL-28 | Melanoma | Inhibitory activity on cell growth |[12] |
Table 2: Example IC50 Values for a Hypothetical Compound in Various Cancer Cell Lines This table is a template to illustrate how quantitative data for this compound could be presented once available.
| Cell Line | Cancer Type | Compound | Exposure Time (h) | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | This compound | 48 | e.g., 15.5 |
| HT-144 | Melanoma | This compound | 48 | e.g., 22.1 |
| PC-3 | Prostate Cancer | This compound | 48 | e.g., 18.9 |
| HepG2 | Hepatocellular Carcinoma | This compound | 48 | e.g., 25.3 |
| HCEC | Normal Colon Epithelial | This compound | 48 | e.g., >100 |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.[13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13][16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family, following treatment with this compound.[17]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin. An increase in cleaved Caspase-3 or the Bax/Bcl-2 ratio suggests the induction of apoptosis.[18]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for studying this compound and the hypothesized signaling pathways it may modulate in cancer cells.
Caption: General workflow for investigating the anticancer effects of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.
Caption: Hypothesized inhibition of the MAPK/ERK proliferation pathway by this compound.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Paradol Induces Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced growth inhibition, cell cycle arrest and apoptosis in CD133+/CD44+ prostate cancer stem cells by flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol causes WAF-1/p21-mediated G(1)-phase arrest of cell cycle and induction of apoptosis in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pallidol Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols to enhance the yield of Pallidol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a resveratrol dimer, a type of stilbenoid.[1][2] Stilbenoids are a class of phenolic compounds known for their diverse biological activities, making them of great interest to the pharmaceutical and cosmetic industries.[3] this compound is formed through the dimerization of two resveratrol units.[1]
Q2: What are the primary natural sources of this compound?
A2: this compound is found in plants belonging to the Vitaceae family.[2] It has been isolated from species such as Cissus pallida and various parts of the grapevine (Vitis vinifera), including grape canes, which are a significant byproduct of viticulture.[4][5][6]
Q3: What are the most critical factors influencing the yield of this compound during extraction?
A3: The final yield is influenced by a combination of factors:
-
Plant Material: The quality, geographical origin, season of harvest, and pre-treatment (drying and grinding) of the plant material can cause significant variations in yield.[3][7]
-
Solvent Choice: The polarity of the solvent is crucial. Alcohols like ethanol and methanol, often in aqueous mixtures (e.g., 60-80% ethanol), are highly effective for extracting stilbenoids.[4][8][9]
-
Extraction Technique: Advanced methods like ultrasound or microwave-assisted extraction are generally more efficient than conventional methods like maceration or Soxhlet extraction.[10][11]
-
Temperature and Time: Higher temperatures can improve extraction kinetics but may also lead to the degradation of thermosensitive compounds like this compound.[7] Extraction time must be optimized to ensure complete extraction without unnecessary energy consumption or compound degradation.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Q: My this compound yield is consistently low. What are the likely causes and solutions?
A: Low yield is a common problem that can stem from multiple stages of the process.[12] Consider the following:
-
Inadequate Sample Preparation: If the plant material is not properly dried and ground, the solvent cannot efficiently penetrate the cellular structures.[7]
-
Solution: Ensure the plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder. This increases the surface area for solvent interaction.
-
-
Suboptimal Solvent Selection: The solvent may not be ideal for this compound's polarity.
-
Solution: this compound is a polyphenol. Start with a polar solvent like an ethanol/water or methanol/water mixture. Systematically test different ratios (e.g., 50%, 70%, 95% ethanol in water) to find the optimal composition for your specific plant matrix.[8] Adding a small amount of acid (e.g., 0.1%) can sometimes improve the extraction of phenolic compounds.[13]
-
-
Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.
-
Solution: For maceration, extend the extraction time and consider performing multiple extraction cycles (e.g., 3x) with fresh solvent, combining the extracts later. For all methods, ensure the solvent volume is sufficient to fully submerge and saturate the plant material.[14]
-
-
Compound Degradation: Stilbenoids can be sensitive to heat, light, and pH changes.
-
Solution: If using heat-based methods (like Soxhlet), check if a lower temperature or a non-thermal method like Ultrasound-Assisted Extraction (UAE) improves yield.[7] Conduct extractions in amber glassware to protect against photodegradation.
-
Q: How can I reduce the co-extraction of impurities like chlorophylls and lipids?
A: High levels of impurities complicate downstream purification.
-
Sequential Extraction: Perform a pre-extraction step with a non-polar solvent like hexane. This will remove lipids and other non-polar compounds without dissolving the more polar this compound.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the crude extract. By choosing the appropriate stationary and mobile phases, you can selectively retain the this compound while washing away impurities, or vice-versa.[7]
Q: I'm losing the target compound during the workup and purification steps. What are the common pitfalls?
A: Significant product loss can occur post-extraction.[12][15]
-
Poor Phase Separation: During liquid-liquid extraction, incomplete separation of aqueous and organic layers can lead to product loss.[16]
-
Solution: Allow sufficient time for layers to separate fully. If emulsions form, try adding brine (saturated NaCl solution) or using a centrifuge to break them. Always check the aqueous layer for your product before discarding it.[12]
-
-
Adsorption on Filtration Media: Highly polar compounds can adsorb onto filtration agents like celite or even filter paper.
-
Solution: After filtration, rinse the filtration media and apparatus thoroughly with fresh extraction solvent (at least 3 times) to recover any adsorbed compound.[15]
-
-
Volatility/Degradation during Solvent Evaporation: Using excessive heat on a rotary evaporator can degrade the product.
-
Solution: Evaporate solvents under reduced pressure at a moderate temperature (e.g., < 40°C). If the compound is particularly sensitive, consider alternative concentration methods like freeze-drying (lyophilization).
-
Data & Performance Metrics
Quantitative data from literature helps in selecting an appropriate extraction strategy.
Table 1: Comparison of Conventional vs. Advanced Extraction Techniques for Phenolic Compounds
| Technique | Typical Time | Solvent Usage | Energy Consumption | Relative Yield Improvement | Reference(s) |
|---|---|---|---|---|---|
| Maceration | 24 - 72 hours | High | Low | Baseline | [7] |
| Soxhlet Extraction | 6 - 24 hours | Moderate | High | Variable | [10] |
| Ultrasound-Assisted (UAE) | 15 - 60 minutes | Low | Low | Up to 36% | [10] |
| Microwave-Assisted (MAE) | 5 - 30 minutes | Low | Moderate | Up to 35% |[10][17] |
Table 2: Effect of Solvent Composition on Stilbenoid Yield from Grape Cane
| Solvent (Ethanol:Water, v/v) | Total Stilbenoid Yield (mg/kg dry weight) | Reference |
|---|---|---|
| 100:0 | Lower than aqueous mixtures | [8] |
| 80:20 | ~4374 | [8] |
| 60:40 | ~4082 | [8] |
| 40:60 | ~1437 | [8] |
| 20:80 | ~517 | [8] |
| 0:100 (Water only) | ~87 |[8] |
Experimental Protocols
Protocol 1: Optimized Maceration for this compound Extraction
This protocol describes a standard solid-liquid extraction suitable for initial lab-scale investigations.
-
Preparation: Weigh 10 g of finely powdered, dried plant material (e.g., Cissus pallida leaves).
-
Extraction: Place the powder in a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (v/v). Seal the flask with paraffin film to prevent evaporation.
-
Maceration: Place the flask on an orbital shaker and agitate at 150 rpm for 24 hours at room temperature, protected from direct light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel. Wash the residue on the filter paper with two additional 25 mL portions of 70% ethanol to recover remaining extract.
-
Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C for further purification and analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This advanced protocol enhances extraction efficiency and significantly reduces time.[13]
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction: Place the powder in a 250 mL beaker. Add 100 mL of 70% ethanol (v/v).
-
Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 45°C. Sonicate for 30 minutes.
-
Filtration: Immediately after sonication, filter the mixture as described in Protocol 1 (Step 4).
-
Concentration & Storage: Concentrate and store the extract as described in Protocol 1 (Steps 5-6).
Visualized Pathways and Workflows
Diagram 1: General Workflow for this compound Extraction and Purification
This diagram outlines the key stages from raw plant material to a purified compound.
Caption: A flowchart of the this compound extraction and purification process.
Diagram 2: Simplified Biosynthesis Pathway of this compound
This diagram shows the metabolic origin of this compound from the precursor Phenylalanine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. mdpi.com [mdpi.com]
- 10. Techniques and modeling of polyphenol extraction from food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Pallidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of the resveratrol dimer, Pallidol. The guidance is based on established biomimetic synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial oxidative dimerization step results in a complex mixture of products with low yield of the desired bis-quinone methide intermediate. What's going wrong?
A1: This is a common issue often stemming from oxidant choice and reaction conditions. Early biomimetic approaches often resulted in low yields and complex product mixtures.
-
Troubleshooting:
-
Oxidant Choice: Avoid harsh or non-selective oxidants. A highly efficient and scalable method utilizes a combination of a strong base and a mild oxidant. The use of potassium hexamethyldisilazide (KHMDS) to form the phenoxide, followed by oxidation with ferrocenium hexafluorophosphate (FeCp₂PF₆), has been shown to provide the desired bis-quinone methide intermediate in high yield (>95%).[1]
-
Protecting Groups: Ensure your resveratrol monomer is appropriately protected. The use of benzyl ethers on the phenolic hydroxyl groups and tert-butyl groups on the aromatic rings can temper the redox potential, prevent undesired oligomerization, and improve solubility in nonpolar solvents, which is critical for selectivity.[2]
-
Atmosphere: While some aerobic oxidations can work on a small scale, they often show poor reproducibility upon scale-up. The KHMDS/FeCp₂PF₆ system provides more reliable results.[1]
-
Q2: The Friedel-Crafts cyclization step to form the protected this compound core is giving a low yield (~40-45%), with a major byproduct making up almost half of the material. How can I improve the yield of the desired product?
A2: This is the most critical stereochemical challenge in the synthesis. The initial dimerization produces an inseparable mixture of meso and dl diastereomers of the bis-quinone methide intermediate.[1] Only the dl diastereomer can proceed to form the desired bicyclo[3.3.0]octane core of this compound.
-
Understanding the Problem:
-
Productive Pathway (dl diastereomer): The dl (C₂-symmetric) diastereomer has the correct relative configuration to undergo two sequential intramolecular Friedel-Crafts cyclizations to form the desired fused five-membered ring system.[3][4]
-
Unproductive Pathway (meso diastereomer): The meso diastereomer undergoes the first cyclization successfully. However, the resulting intermediate has an anti,anti-configuration. A second cyclization from this intermediate would require the formation of a highly strained and thermodynamically unfavorable trans-fused bicyclo[3.3.0]octane ring. This reaction does not proceed, and the single-cyclized product is isolated as the major byproduct.[3][4]
-
-
Troubleshooting/Strategy:
-
Acceptance of Diastereomeric Mixture: Currently, there is no widely adopted method to control the initial diastereoselectivity of the oxidative dimerization. The most successful strategies proceed with the diastereomeric mixture and separate the desired product after the cyclization step.
-
Optimizing Cyclization: Use a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (e.g., -78 °C) in a dilute solution to promote the cyclization. This helps minimize side reactions and potential oligomerization.[1]
-
Separation: The desired protected this compound and the single-cyclized byproduct are separable by standard column chromatography. The reported yield of ~43% for the desired product is typical for this step, reflecting the initial ratio of diastereomers.[1]
-
Q3: Can I avoid the formation of the meso diastereomer altogether?
A3: As of current literature, the oxidative dimerization of common resveratrol precursors leads to a nearly 1:1 mixture of meso and dl diastereomers, which are typically inseparable. The key insight of modern scalable syntheses is not in preventing the formation of the meso isomer, but in understanding and managing its downstream reactivity, accepting that a significant portion of the material will be diverted to the single-cyclized byproduct.[1][4] Future research may uncover catalytic asymmetric methods to favor the formation of the dl isomer, but for now, separation after the divergent cyclization step is the standard procedure.
Quantitative Data Summary
The following table summarizes typical yields for the key stereochemistry-defining steps in a scalable biomimetic synthesis of this compound, as reported by Stephenson and coworkers.
| Step | Reactants/Reagents | Product | Yield | Notes |
| Oxidative Dimerization | Protected Resveratrol (4b), KHMDS, FeCp₂PF₆ | Bis-quinone methide intermediate (5/5') | >95% | Produces an inseparable ~1:1 mixture of meso and dl diastereomers. |
| Friedel-Crafts Cyclization | Diastereomeric mixture (5/5'), BF₃·OEt₂ | Protected this compound derivative (7a) | 43% | The major byproduct (45%) is the single-cyclized product (6) derived from the meso diastereomer. |
| Deprotection | Protected this compound (7a), H₂, Pd/C; then AlCl₃ | This compound (2) | 76% | Two-step deprotection sequence (hydrogenolysis and retro-Friedel-Crafts). |
Experimental Protocols
The following are generalized protocols based on published literature. Researchers should consult the primary source (Angew. Chem. Int. Ed. 2015, 54, 3754) and its supporting information for precise, scale-dependent details.
Protocol 1: Oxidative Dimerization of Protected Resveratrol (4b)
-
Preparation: Dissolve the benzyl- and tert-butyl-protected resveratrol derivative (4b) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Cool the solution to 0 °C. Add potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) dropwise to form the corresponding phenoxide.
-
Oxidation: Add a solution of ferrocenium hexafluorophosphate (FeCp₂PF₆, 1.05 equivalents) in THF to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for approximately 30 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product is the diastereomeric mixture of bis-quinone methides (5/5'). It is typically used in the next step without further purification.
Protocol 2: Diastereoselective Friedel-Crafts Cyclization
-
Preparation: Prepare a dilute solution of the crude bis-quinone methide mixture (5/5') in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0 equivalents) to the stirred solution.
-
Reaction: Maintain the reaction at -78 °C for approximately 40 minutes, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to separate the desired protected this compound derivative (7a, yield ~43%) from the single-cyclized byproduct (6, yield ~45%).
Visualized Workflows and Pathways
Diagram 1: Overall Synthetic Workflow for this compound
References
- 1. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Pallidol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Pallidol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water low?
This compound is a tetracyclic stilbenoid and a dimer of resveratrol, possessing antioxidant and antifungal properties.[1] Its low aqueous solubility is attributed to its chemical structure, which is largely non-polar. This compound is classified as practically insoluble in water.
Q2: What are the common challenges encountered when working with this compound in aqueous solutions?
The primary challenge is achieving a sufficient concentration of this compound in aqueous buffers for in vitro assays and other experiments. This can lead to issues such as precipitation of the compound, inaccurate concentration measurements, and reduced biological activity.
Q3: What are the recommended initial steps for dissolving this compound?
For initial attempts, it is advisable to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is a common technique for poorly soluble compounds.
Q4: Can I use DMSO to dissolve this compound? What are the potential drawbacks?
Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like resveratrol and its derivatives. However, it is crucial to use the lowest possible concentration of DMSO in your final solution, as it can have physiological effects on cells and interfere with certain assays.
Q5: Are there alternatives to DMSO for dissolving this compound?
Yes, other organic solvents such as ethanol and dimethylformamide (DMF) can also be used to prepare a stock solution of this compound before further dilution in aqueous media. The solubility of the related compound, trans-resveratrol, is approximately 50 mg/mL in ethanol and 100 mg/mL in DMF.[2]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after dilution in aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final buffer. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in small increments, being mindful of its potential effects on your experiment. 2. Decrease the final concentration of this compound. 3. Consider using a different solubilization technique, such as cyclodextrin encapsulation or nanoparticle formulation. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound leading to inaccurate effective concentrations. Degradation of this compound in the experimental medium. | 1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh this compound solutions for each experiment. 3. Use a validated method (e.g., HPLC) to confirm the concentration of this compound in your final working solution. |
| Difficulty preparing a concentrated stock solution. | This compound's inherent low solubility in the chosen solvent. | 1. Try a different organic solvent. For example, if ethanol is not effective, consider DMSO or DMF which have higher reported solubility for the parent compound, resveratrol. 2. Gently warm the solution while dissolving. However, be cautious as heat can degrade polyphenolic compounds. |
Quantitative Data: Solubility of Resveratrol (this compound Monomer)
As a dimer of resveratrol, the solubility characteristics of resveratrol can provide a useful reference for this compound. The following table summarizes the solubility of trans-resveratrol in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~ 0.05 | [3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 0.1 | [2] |
| Ethanol | ~ 50 | [2] |
| Dimethyl Sulfoxide (DMSO) | ~ 50 | [2] |
| Dimethylformamide (DMF) | ~ 100 | [2] |
| Polyethylene Glycol 400 (PEG 400) | ~ 374 | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO or Ethanol)
This is the most straightforward method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Ethanol (200 proof), sterile-filtered
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of the chosen co-solvent (DMSO or ethanol) to the this compound powder to create a concentrated stock solution. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 454.47 g/mol ), dissolve 4.54 mg of this compound in 1 mL of the co-solvent.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
To prepare the final working solution, dilute the stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of the co-solvent should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological experiments.
Protocol 2: Encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio of this compound to HP-β-CD. A common starting point is a 1:1 or 1:2 molar ratio.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a validated analytical method such as HPLC-UV.
Protocol 3: Preparation of a this compound Nanosuspension
Nanosuspensions are colloidal dispersions of drug nanoparticles that can enhance the dissolution rate and saturation solubility.
Materials:
-
This compound powder
-
A suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80 or a polymer like Hydroxypropyl Methylcellulose)
-
Deionized water
-
High-pressure homogenizer or a probe sonicator
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a probe sonicator. The specific parameters (pressure, number of cycles, sonication time, and amplitude) will need to be optimized for this compound.
-
The resulting nanosuspension should appear as a translucent or milky liquid.
-
Characterize the nanoparticle size and distribution using techniques like Dynamic Light Scattering (DLS).
Visualizations
Signaling Pathway
While the direct signaling pathways of this compound are not yet fully elucidated, as a dimer of resveratrol, it is likely to influence similar cellular processes. The following diagram illustrates a generalized signaling pathway that resveratrol is known to modulate, providing a potential framework for understanding this compound's mechanism of action.
Caption: Potential signaling pathways modulated by this compound, based on its parent compound, resveratrol.
Experimental Workflow
The following diagram outlines a logical workflow for selecting a suitable solubilization method for this compound.
Caption: Workflow for selecting a this compound solubilization method.
References
Pallidol Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pallidol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a resveratrol dimer, a naturally occurring polyphenol found in sources like red wine and certain plants.[1][2] It is recognized for its antioxidant and antifungal properties and is being investigated for its potential to regulate angiogenesis and cancer-related signaling pathways.[3] The stability of this compound in cell culture media is crucial because its degradation can lead to a loss of bioactivity, resulting in inaccurate and irreproducible experimental outcomes. Polyphenolic compounds can be unstable in aqueous solutions, and their stability is influenced by factors such as pH, temperature, and light exposure.[4]
Q2: What are the common signs of this compound instability or degradation in cell culture?
Signs of this compound instability in cell culture media can include:
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Precipitation: this compound has poor aqueous solubility, which can lead to it precipitating out of solution, especially at higher concentrations.[5] This may appear as visible particles or a cloudy appearance in the media.
-
Color Change: While not specifically documented for this compound, some polyphenolic compounds can change color upon degradation or oxidation.
-
Loss of Biological Effect: The most critical indicator of instability is a diminished or inconsistent biological effect in your cellular assays over time.
Q3: How can I prepare a stable this compound stock solution?
Due to its limited water solubility, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6] This stock solution can then be diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds.[7] Storing stock solutions at appropriate low temperatures (e.g., -20°C or -80°C) is recommended.
-
pH of the Medium: The pH of the cell culture medium can influence the chemical stability of polyphenols.[7]
-
Light Exposure: Many polyphenolic compounds are sensitive to light and can degrade upon exposure.[8] It is advisable to protect this compound solutions from light.
-
Presence of Oxidizing Agents: The composition of the cell culture medium, including the presence of components that can promote oxidation, may affect this compound's stability.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in the cell culture medium after adding this compound. | 1. Exceeded solubility limit of this compound in the aqueous medium.[5] 2. Interaction with components in the serum or medium, leading to precipitation. 3. Temperature shock causing the compound to fall out of solution. | 1. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure the final DMSO concentration is non-toxic to your cells. 2. Test the solubility of this compound in your specific basal medium without serum first. If precipitation occurs only with serum, consider using a lower serum concentration if your experiment allows. 3. Warm the medium to 37°C before adding the this compound stock solution. Vortex or sonicate briefly to aid dissolution, but be cautious of excessive heat.[6] |
| Inconsistent or no biological effect observed in experiments. | 1. Degradation of this compound in the stock solution or in the culture medium over the course of the experiment. 2. Adsorption of this compound to plasticware. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section). 2. Consider using low-adhesion plasticware for your experiments. |
| Difficulty dissolving this compound powder. | This compound has inherently low aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous solutions. Use an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution first.[6] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
A suitable HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
2. Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Spike the Cell Culture Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final concentration. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until HPLC analysis. The t=0 sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant by HPLC. The HPLC method should be developed to achieve a good separation of the this compound peak from any potential degradation products and media components.[9][10]
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the half-life (t½) of this compound in your specific cell culture medium.
-
Data Presentation:
Summarize your quantitative stability data in a table similar to the one below.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 2 | [Measured Concentration] | [%] |
| 4 | [Measured Concentration] | [%] |
| 8 | [Measured Concentration] | [%] |
| 12 | [Measured Concentration] | [%] |
| 24 | [Measured Concentration] | [%] |
| 48 | [Measured Concentration] | [%] |
| 72 | [Measured Concentration] | [%] |
Signaling Pathways and Visualization
This compound, as a resveratrol dimer, is anticipated to modulate signaling pathways similar to resveratrol. Below are diagrams of key pathways potentially affected by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in cell culture media.
PI3K/Akt Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing Pallidol Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pallidol. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, addressing common challenges encountered during both biotechnological and chemical synthesis of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two main routes:
-
Biotechnological Production: This method utilizes plant cell cultures, typically from Vitis labrusca, to produce this compound through the plant's natural metabolic pathways.[1]
-
Chemical Synthesis: This approach involves the biomimetic oxidative dimerization of resveratrol or its derivatives.[2][3]
Q2: What are the key factors influencing this compound yield in Vitis labrusca cell cultures?
A2: The yield of this compound in Vitis labrusca cell cultures is primarily influenced by the composition of the culture medium, the use of elicitors to stimulate secondary metabolite production, biomass density, and sucrose concentration.[4]
Q3: How can I control the regioselectivity of resveratrol dimerization to favor this compound formation in chemical synthesis?
A3: Controlling the regioselectivity of resveratrol dimerization is a critical challenge. Strategies to favor the desired 8-8' coupling to form this compound include the use of protecting groups on the resveratrol molecule and the careful selection of oxidants and reaction conditions.[2][5][6][7]
Q4: What are common side products in the chemical synthesis of this compound?
A4: A common side reaction is the formation of other resveratrol dimers and oligomers due to the multiple reactive sites on the resveratrol molecule.[8] Careful control of reaction conditions is necessary to minimize these byproducts.
Troubleshooting Guide
Biotechnological Synthesis (Vitis labrusca Cell Culture)
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal elicitor concentration. | Optimize the concentration of methyl jasmonate (MeJA). Studies have shown that specific concentrations can significantly enhance stilbene production.[4] |
| Inappropriate biomass density at the time of elicitation. | For given MeJA and sucrose concentrations, resveratrol and this compound yields were always higher for low biomass conditions. An optimal cell concentration at 5 g DW/L has been determined.[4] | |
| High sucrose concentration. | Research indicates that a lower sucrose concentration or even its absence at the time of elicitation can be beneficial for this compound production.[4] | |
| Inefficient extraction of this compound from the culture. | Employ efficient extraction methods such as accelerated solvent extraction with methanol to maximize the recovery of stilbenes from the cell culture.[9][10] | |
| Poor Cell Growth | Inadequate culture medium. | Use established media for grapevine cells, such as Murashige and Skoog (MS) or Gamborg's B5 medium, supplemented with appropriate plant growth regulators.[1] |
| Contamination. | Ensure sterile techniques are followed throughout the cell culture process. |
Chemical Synthesis (Biomimetic Dimerization of Resveratrol)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Formation of multiple regioisomers during dimerization. | Utilize resveratrol derivatives with protecting groups (e.g., tert-butyl) to direct the oxidative coupling towards the desired 8-8' linkage.[2][3] |
| Inefficient oxidative coupling. | Experiment with different oxidizing agents. While various oxidants can be used, their choice can influence the regioselectivity and yield. | |
| Complex product mixture complicating purification. | Optimize reaction conditions (solvent, temperature, reaction time) to minimize the formation of side products. | |
| Difficulty in Purification | Co-elution of this compound with other resveratrol dimers. | Employ advanced chromatographic techniques for purification. Due to the structural similarity of the dimers, a high-resolution separation method is crucial. |
| Incomplete Deprotection | Harsh deprotection conditions leading to product degradation. | Select deprotection methods that are effective for the specific protecting groups used and are mild enough to not affect the this compound structure. For example, a retro-Friedel-Crafts reaction can be used for the removal of tert-butyl groups.[8] |
| Incomplete removal of protecting groups. | Monitor the deprotection reaction closely using analytical techniques like TLC or HPLC to ensure complete removal of the protecting groups. |
Quantitative Data Summary
Table 1: Optimization of Elicitation Conditions for this compound Production in Vitis labrusca Cell Suspension
| Biomass (g DW/L) | Methyl Jasmonate (mM) | Sucrose Supplementation | This compound Yield (mg/L) |
| 5.6 | 0.7 | No | 124.9 |
Data from a study optimizing production in a 5 L bioreactor.[4]
Table 2: Overall Yields for Multi-Step Chemical Synthesis of this compound
| Synthetic Strategy | Starting Material | Number of Steps | Overall Yield (%) |
| Biomimetic Oxidative Dimerization | Benzyl protected resveratrol derivative | 6 | 26 |
This represents one of the more efficient reported syntheses to date.[8][11][12]
Experimental Protocols
Protocol 1: Establishment and Maintenance of Vitis labrusca Callus Culture for this compound Production
-
Explant Preparation: Sterilize leaf explants of Vitis labrusca (e.g., by washing with 70% ethanol followed by a sodium hypochlorite solution and sterile water).
-
Initiation of Callus Culture: Place the sterile explants on a solid basal medium such as Murashige and Skoog (MS) or Gamborg's B5 (B5) medium.[1] The medium should be supplemented with plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D), kinetin (K), and naphthaleneacetic acid (NAA).[1]
-
Incubation: Incubate the cultures in the dark at a controlled temperature (e.g., 24-26 °C).
-
Subculture: Subculture the developing calli onto fresh medium at regular intervals (e.g., every 28 days) to maintain cell viability and proliferation.[1]
-
Initiation of Suspension Culture: Transfer established callus to a liquid version of the same medium and place on an orbital shaker to initiate a cell suspension culture.
Protocol 2: Elicitation and Extraction of this compound from Vitis labrusca Cell Suspension Culture
-
Elicitation: To a growing cell suspension culture (e.g., at a density of 5.6 g DW/L), add a sterile solution of methyl jasmonate to a final concentration of 0.7 mM.[4]
-
Incubation Post-Elicitation: Continue the incubation of the cell culture for a period determined by optimization studies (e.g., 5 to 7 days after elicitation).[4]
-
Harvesting: Separate the cells from the culture medium by filtration.
-
Extraction: Extract the stilbenes, including this compound, from both the cells and the culture medium. A common method is to use 80% methanol for extraction from the cells, followed by ultrasonication and overnight incubation at 4°C in the dark.[13] For larger scale, accelerated solvent extraction can be employed.[9][10]
-
Analysis: Quantify the this compound content in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1][14][15]
Protocol 3: Biomimetic Synthesis of this compound via Oxidative Dimerization of a Protected Resveratrol Derivative
-
Protection of Resveratrol: Protect the hydroxyl groups of resveratrol that you do not want to react. For example, tert-butyl groups can be introduced.
-
Oxidative Dimerization: Dissolve the protected resveratrol derivative in a suitable solvent (e.g., THF). Add an oxidizing agent (e.g., ferrocenium hexafluorophosphate) to initiate the dimerization. This step should be performed under optimized conditions (e.g., at 0°C for 30 minutes) to promote the formation of the desired bis-quinone methide intermediate.[8]
-
Cyclization: Treat the resulting mixture with a Lewis acid (e.g., BF₃·OEt₂) at low temperature (e.g., -78°C) to induce the intramolecular Friedel-Crafts cyclizations that form the bicyclo[3.3.0]octane core of this compound.[2][3][8]
-
Purification of Protected this compound: Purify the protected this compound derivative from the reaction mixture using column chromatography.
-
Deprotection: Remove the protecting groups to yield this compound. For example, tert-butyl groups can be removed via a retro-Friedel-Crafts reaction.[8]
-
Final Purification: Purify the final this compound product using appropriate chromatographic techniques.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Reactions for Programmable Resveratrol Oligomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Regioselective reactions for programmable resveratrol oligomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Expression of a Stilbene Synthase Gene from the Vitis labrusca x Vitis vinifera L. Hybrid Increases the Resistance of Transgenic Nicotiana tabacum L. Plants to Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Pallidol Storage and Stability
This technical support center provides guidance on the proper storage and handling of Pallidol to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.[1] As a phenolic compound, this compound's stability is temperature-dependent, with higher temperatures accelerating degradation.[2][3]
Q2: How does light affect the stability of this compound?
This compound, being a stilbenoid, is sensitive to light, particularly UV and fluorescent light.[1][4][5] Exposure to light can lead to isomerization (from trans to cis forms) and other photochemical degradation reactions. It is crucial to store this compound in a light-protected container, such as an amber vial, and to minimize its exposure to light during handling.
Q3: What is the optimal pH for storing this compound in solution?
While specific data for this compound is limited, its precursor, resveratrol, is most stable in acidic conditions (pH 1-7) and degrades rapidly in alkaline environments (pH > 7).[6] It is therefore recommended to maintain this compound solutions in a slightly acidic to neutral pH range to minimize degradation.
Q4: Can I store this compound in a standard laboratory freezer?
Yes, a standard laboratory freezer at -20°C is suitable for long-term storage of this compound, provided it is protected from light.[1]
Q5: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of a this compound solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to follow proper storage guidelines and to analytically assess the purity of the compound if degradation is suspected.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in an experiment using stored this compound. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light protection). - Perform a purity analysis using HPLC to check for degradation products. - Use a fresh, properly stored stock of this compound for subsequent experiments. |
| Unexpected peaks appear in the HPLC chromatogram of a this compound sample. | The sample has degraded, leading to the formation of new compounds. | - Protect the sample from light during preparation and analysis. - Ensure the pH of the mobile phase and sample solvent is appropriate. - Compare the chromatogram with a reference standard of undegraded this compound. |
| A this compound solution has changed color. | This may indicate oxidation or other chemical degradation. Phenolic compounds can be susceptible to oxidation.[5] | - Discard the solution. - Prepare a fresh solution using a properly stored solid sample of this compound. - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to minimize oxidation. |
Proposed Degradation Pathways of this compound
This compound, as a resveratrol dimer, is susceptible to degradation through several pathways, primarily driven by light, heat, and oxidative stress. The phenolic hydroxyl groups and the stilbene core are the most reactive sites.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[7][8]
1. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable acid for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Hydrogen peroxide (30%)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (in a quartz cuvette) to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period (e.g., 24 hours).
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of acidified water and acetonitrile).
-
Use a UV detector at a wavelength appropriate for this compound and its potential degradation products. An MS detector is highly recommended for the identification of degradation products.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Elucidate the structure of major degradation products using MS and other spectroscopic techniques if necessary.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 3. Stability of polyphenols in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Bioavailability of Pallidol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pallidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies. Given the limited specific data on this compound, this guide leverages information on Resveratrol, a closely related stilbenoid and the monomeric precursor to this compound, as a predictive model. This approach is based on the structural and functional similarities between the two compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a naturally occurring dimer of resveratrol, found in sources like red wine and certain plants.[1] Like many polyphenolic compounds, this compound is expected to have low aqueous solubility and be susceptible to rapid metabolism, which significantly hinders its absorption and bioavailability when administered orally. This poor bioavailability can lead to low plasma concentrations and potentially limit its therapeutic efficacy in in vivo models.
Q2: What are the main challenges I might face when working with this compound in my experiments?
Researchers may encounter several challenges, including:
-
Poor Solubility: Difficulty in dissolving this compound in aqueous buffers for administration.
-
Chemical Instability: Degradation of the compound due to factors like pH, light, and temperature. For instance, its precursor resveratrol is known to be unstable at a pH above 6.8.[2]
-
Low and Variable Bioavailability: Inconsistent and low absorption from the gastrointestinal tract, leading to variability in experimental results.
-
Rapid Metabolism: Extensive first-pass metabolism in the gut and liver, leading to low systemic exposure to the parent compound.
Q3: What are the recommended routes of administration for this compound in animal studies?
The choice of administration route can significantly impact the bioavailability and therapeutic efficacy of this compound. While oral gavage is common for preclinical studies, its effectiveness for this compound may be limited by poor absorption. Alternative routes to consider include:
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, potentially leading to higher systemic exposure.
-
Intravenous (IV) Injection: Ensures 100% bioavailability, providing a direct measure of the compound's effect once in circulation.
-
Subcutaneous (SC) Injection: Offers a slower release profile compared to IV injection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility and rapid metabolism. | 1. Formulation Enhancement: Utilize solubility-enhancing formulations such as solid dispersions or lipid-based delivery systems (nanoemulsions, liposomes). 2. Co-administration with Bioenhancers: Administer this compound with compounds that inhibit its metabolism. For example, piperine has been shown to enhance the bioavailability of resveratrol. 3. Alternative Administration Route: Consider intraperitoneal or intravenous injection to bypass first-pass metabolism. |
| High variability in experimental results between animals. | Inconsistent absorption due to formulation issues or diet-related effects. | 1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all animals. 2. Control Diet: Use a standardized diet for all experimental animals, as food components can affect the absorption of polyphenols. 3. Fasting: Administer the compound after a period of fasting to minimize food-drug interactions. |
| Degradation of this compound in the formulation. | Instability of the compound at certain pH values or upon exposure to light. | 1. pH Optimization: Prepare formulations in a pH-stable buffer. Based on data for resveratrol, a slightly acidic pH may be preferable.[2] 2. Light Protection: Protect the formulation from light by using amber vials and minimizing exposure during preparation and administration. 3. Fresh Preparations: Prepare formulations fresh before each experiment to minimize degradation. |
Data Presentation: Pharmacokinetic Parameters of Resveratrol (as a proxy for this compound)
The following table summarizes the pharmacokinetic parameters of resveratrol from a study in rats, which can serve as an estimate for this compound until specific data becomes available.
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (Maximum Plasma Concentration) | Not Applicable | ~20 ng/mL |
| Tmax (Time to Cmax) | Not Applicable | ~0.5 hours |
| AUC (Area Under the Curve) | ~100 ngh/mL | ~30 ngh/mL |
| Bioavailability (%) | 100% | ~20% |
Data adapted from pharmacokinetic studies on resveratrol in rats.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Solid dispersions can enhance the dissolution rate and bioavailability of poorly soluble compounds.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film and grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator, protected from light.
Protocol 2: Preparation of this compound-Loaded Nanoemulsion
Lipid-based nanoemulsions can improve the solubility and absorption of lipophilic compounds.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin
-
Polysorbate 80
-
Deionized water
-
High-pressure homogenizer
Method:
-
Oil Phase Preparation: Dissolve this compound in MCT oil by heating to 60°C with gentle stirring.
-
Aqueous Phase Preparation: Disperse lecithin and Polysorbate 80 in deionized water and heat to 60°C.
-
Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for 5-10 cycles at 15,000 psi.
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it at 4°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical signaling pathway for the antioxidant and anti-inflammatory effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Pallidol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Pallidol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scalable synthesis important for preclinical studies?
A1: this compound is a naturally occurring resveratrol dimer found in red wine and certain plants.[1][2] It exhibits antioxidant and antifungal properties and has been identified as a potent and selective singlet oxygen quencher, suggesting its potential as a pharmacological agent for diseases mediated by singlet oxygen.[1] However, the concentration of this compound in natural sources is extremely low, with an extraction rate of less than one in 100,000, making extraction for extensive studies impractical.[2] Therefore, a scalable synthesis is crucial to produce sufficient quantities for preclinical investigations into its therapeutic potential.
Q2: What are the primary methods for the scalable synthesis of this compound?
A2: Two main scalable methods have been reported:
-
Biomimetic Chemical Synthesis: This approach involves an efficient oxidative dimerization of a protected resveratrol derivative to form a stable quinone methide intermediate, which then undergoes further reactions to yield this compound. This method is noted for its high efficiency and scalability.[3]
-
Bioproduction via Cell Suspension Culture: This method utilizes cell suspensions of Vitis labrusca (a species of grape) elicited with methyl jasmonate to produce this compound. This biotechnological approach has been successfully scaled up to a 5-liter bioreactor.[4]
Q3: What are the reported yields and production titers for these scalable methods?
A3: The reported yields and titers vary between the chemical and biological synthesis routes. The biomimetic chemical synthesis is reported to produce this compound in a 26% overall yield over 6 steps.[3] The bioproduction method using Vitis labrusca cell suspension has achieved this compound concentrations of up to 900.5 mg/L in flask cultures with an adsorbent resin and 114 mg/L in a 5 L bioreactor.[4]
Q4: What are the main challenges encountered in the chemical synthesis of this compound?
A4: Early attempts at biomimetic synthesis often resulted in low yields and complex mixtures of products.[3] A key challenge is controlling the regioselectivity of the oxidative coupling of resveratrol to form the desired dimer. The development of strategies using protected resveratrol derivatives and specific reaction conditions has been crucial in overcoming these issues.[3]
Q5: What factors influence this compound production in Vitis labrusca cell cultures?
A5: The production of this compound in Vitis labrusca cell suspensions is influenced by several factors, including the concentration of the elicitor (methyl jasmonate), the biomass concentration at the time of elicitation, and the sucrose content in the culture medium.[4] The use of an adsorbent resin in the culture has also been shown to significantly increase the accumulation of this compound by shifting the metabolic pathway towards dimer formation.[4]
Troubleshooting Guides
Biomimetic Chemical Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired dimer (this compound) | Inefficient oxidative dimerization. | - Ensure the starting resveratrol derivative is pure. - Optimize the oxidant and reaction conditions (temperature, solvent). - Consider using visible light photoredox catalysis for the generation of the phenoxyl radical.[3] |
| Poor regioselectivity during dimerization. | - Employ a tert-butylated resveratrol derivative to direct the dimerization regioselectively.[3] | |
| Degradation of intermediates. | - The quinone methide intermediate should be handled under appropriate conditions to prevent degradation. | |
| Difficult purification of this compound | Presence of multiple diastereomers and oligomeric byproducts. | - Optimize the Friedel–Crafts cyclization conditions (e.g., low temperature) to favor the desired diastereomer.[3] - Employ appropriate chromatographic techniques for separation. |
| Incomplete removal of protecting groups | Harsh or inefficient deprotection conditions. | - For tert-butyl groups, a retro-Friedel-Crafts reaction can be effective.[3] - For benzyl groups, hydrogenolysis is a standard method.[3] |
Bioproduction in Vitis labrusca Cell Suspension
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound titer | Suboptimal elicitation conditions. | - Optimize the concentration of methyl jasmonate. - Ensure the elicitor is added at the optimal cell growth phase. |
| Inadequate nutrient levels. | - Adjust the initial sucrose concentration in the medium, as it interacts with biomass and elicitor concentrations.[4] | |
| Product degradation or feedback inhibition. | - Introduce an adsorbent resin into the culture medium to sequester this compound and potentially shift the equilibrium towards dimer production.[4] | |
| Low cell viability after elicitation | Elicitor toxicity. | - Test a range of methyl jasmonate concentrations to find a balance between elicitation and cell viability. |
| Variability between batches | Inconsistent cell culture conditions. | - Standardize the inoculum size, growth medium composition, and physical parameters (temperature, agitation). |
| Genetic instability of the cell line. | - Maintain a consistent cell line through proper subculturing techniques and periodic re-initiation from cryopreserved stocks. |
Quantitative Data Summary
Table 1: Biomimetic Chemical Synthesis of this compound
| Step | Reaction | Yield | Reference |
| 1-4 | Synthesis of Resveratrol Derivative (4b) | Not specified in detail, part of overall | [3] |
| 5 | Oxidative Dimerization | Excellent (not quantified) | [3] |
| 6 | Friedel–Crafts Cyclization | 43% | [3] |
| 7-8 | Deprotection (Hydrogenolysis & retro-Friedel-Crafts) | 76% (2 steps) | [3] |
| Overall | 6 Steps | 26% | [3] |
Table 2: Bioproduction of this compound in Vitis labrusca Cell Suspension
| Culture Condition | Maximum this compound Concentration | Reference |
| 5 L Bioreactor | 114 mg/L | [4] |
| Flask with 0.5 mM Methyl Jasmonate & 5 g Adsorbent Resin | 900.5 mg/L | [4] |
Experimental Protocols
Key Experiment 1: Biomimetic Synthesis of this compound
This protocol is a summary of the key steps described by Day et al.[3]
-
Synthesis of tert-butylated Resveratrol Derivative: Prepare the protected resveratrol starting material.
-
Oxidative Dimerization:
-
Subject the tert-butylated resveratrol derivative to oxidative conditions (e.g., using an appropriate oxidant or visible light photoredox catalysis) to generate a phenoxyl radical.
-
This radical undergoes dimerization to form a mixture of meso and dl diastereomers of the corresponding quinone methide.
-
-
Friedel–Crafts Cyclization:
-
Dissolve the mixture of diastereomers in a suitable solvent.
-
Add BF₃•OEt₂ at -78 °C to induce a Friedel–Crafts reaction, leading to the formation of the desired this compound derivative.
-
-
Deprotection:
-
Perform hydrogenolysis to remove benzyl protecting groups.
-
Subsequently, remove the tert-butyl groups via a retro-Friedel-Crafts reaction to yield the final product, this compound.
-
Key Experiment 2: Bioproduction of this compound
This protocol is based on the work of Tisserant et al. with Vitis labrusca cell suspensions.[4]
-
Cell Culture Maintenance:
-
Maintain Vitis labrusca cell suspensions in a suitable growth medium.
-
Subculture the cells regularly to ensure consistent growth.
-
-
Elicitation Procedure:
-
Grow the cell culture to the desired biomass concentration.
-
Prepare a stock solution of methyl jasmonate.
-
Add the methyl jasmonate solution to the cell culture to the desired final concentration (e.g., 0.5 mM).
-
If using an adsorbent resin, add it to the culture medium at the time of elicitation.
-
-
Incubation and Sampling:
-
Incubate the elicited culture under controlled conditions (temperature, light, agitation).
-
Collect samples at regular intervals to monitor this compound production.
-
-
Extraction and Analysis:
-
Separate the cells from the medium.
-
Extract this compound from the culture medium (and the adsorbent resin, if used) with a suitable organic solvent.
-
Analyze the this compound concentration using techniques such as LC-MS.
-
Visualizations
References
- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]
- 3. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pallidol vs. Resveratrol: A Comparative Analysis of Antioxidant Efficacy
In the realm of polyphenolic compounds, both pallidol and resveratrol have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Quantitative Antioxidant Capacity
The antioxidant activities of this compound and resveratrol have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The available data from different in vitro antioxidant assays are summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay Type | Target Radical | IC50 Value | Reference |
| This compound | Singlet Oxygen Quenching | Singlet Oxygen (¹O₂) | 14.5 µM | [1] |
| This compound | Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Ineffective | [1][2] |
| This compound | Superoxide Anion Scavenging | Superoxide Anion (O₂⁻) | Ineffective | [1][2] |
| Resveratrol | DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | ~10-40 µg/mL | [3][4][5] |
| Resveratrol | ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺) | ~2-10 µg/mL | [4] |
*Note: IC50 values for resveratrol can vary significantly based on the specific experimental setup, including solvent, pH, and incubation time. The ranges provided are indicative of values reported in the literature.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Principle: The ABTS radical cation is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.
Protocol:
-
Preparation of ABTS•⁺ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Preparation of ABTS•⁺ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.
Mechanistic Insights: The Nrf2 Signaling Pathway
The antioxidant effects of many polyphenols, including resveratrol, are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways, such as the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain polyphenols, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's overall antioxidant defense capacity. While this pathway is well-documented for resveratrol, further research is needed to fully elucidate if this compound acts through a similar mechanism.
The Keap1-Nrf2 Antioxidant Response Pathway
Summary and Conclusion
The comparative analysis of this compound and resveratrol reveals distinct antioxidant profiles. This compound demonstrates high efficacy as a selective singlet oxygen quencher, a crucial reactive oxygen species in photo-oxidative stress. However, it appears to be ineffective against other common free radicals like the hydroxyl and superoxide anions.
In contrast, resveratrol exhibits a broader spectrum of antioxidant activity, effectively scavenging both DPPH and ABTS radicals. Furthermore, its ability to activate the Nrf2 signaling pathway suggests an indirect, and potentially more sustained, antioxidant effect by upregulating the endogenous antioxidant defense system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Pallidol and Other Resveratrol Dimers
For Researchers, Scientists, and Drug Development Professionals
Resveratrol, a well-studied stilbenoid, has garnered significant attention for its diverse pharmacological effects. However, its dimers, a class of compounds with more complex structures, are emerging as potent bioactive molecules with potentially enhanced therapeutic properties. This guide provides a comparative analysis of the bioactivity of Pallidol against other prominent resveratrol dimers, namely ε-viniferin, Gnetin H, and Suffruticosol B. The information is supported by experimental data to aid researchers in their exploration of these promising natural compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anticancer, and other key biological activities of this compound and its counterparts. This allows for a direct comparison of their potency under various experimental conditions.
Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Source |
| This compound | Singlet Oxygen Quenching | 14.5 | [1] |
| Lipid Peroxidation Inhibition (EC50) | 8.1 | [2] | |
| ε-viniferin | DPPH Radical Scavenging | 80.12 ± 13.79 | [3] |
| FRAP | 28.81 ± 4.15 | [3] | |
| NO Scavenging | 338.35 ± 89.47 | [3] | |
| Gnetin H | DPPH Radical Scavenging | ~24% scavenging at 12.5 µM | [4] |
| Suffruticosol B | MAO-B Inhibition | Not specified | [5][6][7][8][9] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | Not specified | Not specified | |
| ε-viniferin | HepG2 (Hepatocellular Carcinoma) | >200 | [10] |
| Hep3B (Hepatocellular Carcinoma) | 63 | [10] | |
| Gnetin H | B16 (Murine Melanoma) | 4 | [11][12] |
| T98G (Human Glioblastoma) | 8 | [11][12] | |
| A549 (Lung Carcinoma) | 3.9 | [4] | |
| MDA-MB-231 (Breast Carcinoma) | 3.09 | [4] | |
| Suffruticosol D * | A549 (Lung Carcinoma) | 9.93 - 15.84 | [13] |
| BT20 (Breast Carcinoma) | 9.93 - 15.84 | [13] | |
| MCF-7 (Breast Carcinoma) | 9.93 - 15.84 | [13] | |
| U2OS (Osteosarcoma) | 9.93 - 15.84 | [13] |
*Data for Suffruticosol D, a closely related isomer of Suffruticosol B.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of a compound to scavenge free radicals.
-
Reagent Preparation : A stock solution of DPPH in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Procedure : Different concentrations of the test compound are added to the DPPH working solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance is measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[11][13]
Singlet Oxygen Quenching Assay This assay measures the capacity of a compound to quench singlet oxygen, a highly reactive oxygen species.
-
Singlet Oxygen Generation : Singlet oxygen is generated via the photosensitization of a dye (e.g., Rose Bengal) upon exposure to light.
-
Detection : The decay of singlet oxygen is monitored by its near-infrared phosphorescence at 1270 nm using a sensitive detector.
-
Procedure : The test compound is added to the system, and the quenching effect on the singlet oxygen phosphorescence is measured.
-
Data Analysis : The rate constant for quenching is determined, and the IC50 value represents the concentration of the compound required to quench 50% of the singlet oxygen.[5][9][14][15]
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3][16][17][18]
Signaling Pathways and Mechanisms of Action
The bioactivity of these resveratrol dimers is underpinned by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by this compound, ε-viniferin, Gnetin H, and Suffruticosol B.
References
- 1. google.com [google.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Suffruticosol B from Paeonia lactiflora Ameliorates Alzheimer's Disease Pathology by Inhibiting MAO-B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 10. Suffruticosol B Is an Osteogenic Inducer through Osteoblast Differentiation, Autophagy, Adhesion, and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. Imaging the production of singlet oxygen in vivo using a new fluorescent sensor, Singlet Oxygen Sensor Green (R) [ceint.duke.edu]
- 15. 2.2. Determination of Singlet Oxygen Quenching by Dehydrolutein, Lutein, and Zeaxanthin [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Pallidol: A Comparative Analysis with Resveratrol
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of Pallidol's anticancer effects, benchmarked against its well-studied precursor, Resveratrol, and standard chemotherapeutic agents.
Introduction
This compound, a resveratrol dimer, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines in vitro. As a naturally occurring polyphenol, it holds promise for the development of novel anticancer therapies. However, a significant gap exists in the scientific literature regarding its in vivo efficacy. This guide provides a comparative analysis of this compound's in vitro anticancer activities against the extensively studied in vivo anticancer effects of its parent compound, resveratrol. Furthermore, we benchmark resveratrol's performance against standard-of-care chemotherapy drugs in relevant preclinical models to offer a comprehensive perspective for future research and development of this compound.
Data Presentation: Comparative Efficacy
In Vitro Cytotoxicity of this compound
This compound has demonstrated notable cytotoxic effects on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Not Specified | [1] |
| HT-29 | Colorectal Carcinoma | Not Specified | [1] |
| Caco-2 | Colorectal Carcinoma | Not Specified | [1] |
| HT-144 | Melanoma | Not Specified | [1] |
| SKMEL-28 | Melanoma | Not Specified | [1] |
Note: Specific IC50 values for this compound were not available in the reviewed literature, which highlights a critical area for future research. The available studies confirm its inhibitory activity on cell growth.[1]
In Vivo Anticancer Efficacy of Resveratrol
Resveratrol has been the subject of numerous in vivo studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in various cancer models.
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer (PC-3 Xenograft) | Nude Mice | Resveratrol alone | Inhibition of tumor growth, proliferation (PCNA, Ki67), and induction of apoptosis (TUNEL). Upregulation of Bax and p53, downregulation of Bcl-2. | [2] |
| Prostate Cancer (PC-3M-MM2 Xenograft) | SCID Mice | Oral administration of Resveratrol | Inhibition of tumor growth, decreased incidence and number of metastatic lung lesions. Reduced miR-21 and pAkt, elevated PDCD4 levels. | [3][4] |
| Ovarian Cancer (Fluorescent Xenograft) | Mice | Resveratrol (daily) as maintenance after Cisplatin | Suppression of tumor regrowth compared to vehicle. | [5][6] |
| Ovarian Cancer (HO8910PM Xenograft) | Nude Mice | Low and high dose Resveratrol | Dose-dependent decrease in tumor volume and weight. Inhibitory rates of 45.7% (low dose) and 71.7% (high dose). | [7] |
Comparative In Vivo Efficacy: Resveratrol vs. Standard Chemotherapy
To provide a clinical context, the following table compares the efficacy of resveratrol with standard chemotherapeutic agents in similar preclinical models.
| Cancer Model | Animal Model | Treatment Group | Tumor Growth Inhibition | Reference |
| Breast Cancer | ||||
| MCF-7 Xenograft | Nude Mice | Doxorubicin (5 mg/kg) | Significant reduction in tumor volume after day 18. | [8] |
| Doxorubicin (2 mg/kg) + Resveratrol | 60% reduction in tumor growth compared to Doxorubicin alone. | [9] | ||
| Lung Cancer | ||||
| A549 Xenograft | Nude Mice | Cisplatin (3 mg/kg, twice/week) | Significant inhibition of tumor growth. | [10] |
| Cisplatin + Resveratrol | Enhanced growth inhibition of lung cancer cells in vitro (IC50 of 15.09 ± 0.71 µM for combination vs. 22.12 ± 0.98 µM for Cisplatin alone). | [11][12] |
Experimental Protocols
Animal Xenograft Studies for Anticancer Efficacy
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a xenograft mouse model.
-
Cell Culture: Human cancer cells (e.g., PC-3 for prostate, A549 for lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Administration:
-
Resveratrol: Can be administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water. A common dosage is 25-50 mg/kg body weight daily. For oral gavage, resveratrol can be suspended in a vehicle like 1% methylcellulose.[9]
-
Cisplatin: Typically administered via i.p. injection at doses ranging from 3-5 mg/kg body weight, once or twice a week.[10][13]
-
Doxorubicin: Administered via intravenous (i.v.) or i.p. injection at doses ranging from 2-5 mg/kg body weight.[8][9]
-
-
Efficacy Evaluation:
-
Tumor growth inhibition is the primary endpoint.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (histology, western blotting, etc.).
-
Body weight of the animals is monitored throughout the study as an indicator of toxicity.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptotic proteins in tumor tissue lysates.
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p53) diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[1][14][15][16][17]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Tumors are fixed in formalin, embedded in paraffin, and sectioned (typically 4-5 µm thick).
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Permeabilization: The tissue is permeabilized with proteinase K to allow the TUNEL reaction mixture to access the nuclear DNA.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For fluorescently labeled nucleotides, the signal can be directly visualized using a fluorescence microscope.
-
For BrdUTP, an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye is used for detection.
-
-
Counterstaining: The nuclei of all cells are counterstained with a DNA dye such as DAPI or Hoechst to visualize the total number of cells.
-
Imaging and Quantification: The sections are imaged using a fluorescence or light microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.[7][8][18][19][20]
Mandatory Visualization
Caption: Experimental Workflow for In Vivo Anticancer Drug Testing.
Caption: Resveratrol's Anticancer Signaling Pathways.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound possesses anticancer properties worthy of further investigation. However, the absence of in vivo studies represents a significant hurdle in its development as a potential therapeutic agent. This guide highlights the urgent need for preclinical animal studies to validate the in vitro findings and to establish this compound's efficacy and safety profile.
Based on the extensive research on resveratrol, future in vivo studies on this compound should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion, and to determine optimal dosing regimens.
-
Efficacy in Various Cancer Models: Evaluating its anticancer effects in a broad range of xenograft and syngeneic models.
-
Combination Therapies: Investigating its potential to synergize with existing chemotherapies to enhance efficacy and overcome drug resistance.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in vivo.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its clinical translation in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol reverses multidrug resistance in human breast cancer doxorubicin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol enhanced anticancer effects of cisplatin on non-small cell lung cancer cell lines by inducing mitochondrial dysfunction and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol Enhances The Effectiveness Of Doxorubicin In ER+/PR+ Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 5. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. TUNEL staining for apoptosis [bio-protocol.org]
- 9. Resveratrol Protects the Brain of Obese Mice from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic effects and safety of resveratrol for lung cancer: an updated preclinical systematic review and meta-analysis [frontiersin.org]
- 11. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Pallidol and Other Stilbenoids: Efficacy and Mechanisms
Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Among these, resveratrol is the most extensively studied. However, its derivatives and oligomers, such as Pallidol, are gaining increasing attention for their potentially enhanced or distinct therapeutic properties.[3][4] This guide provides an objective comparison of the efficacy of this compound with other notable stilbenoids, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
Antioxidant Activity
The antioxidant capacity of stilbenoids is a cornerstone of their biological effects, primarily attributed to their ability to scavenge reactive oxygen species (ROS). The structure of the stilbenoid, particularly the number and position of hydroxyl groups, significantly influences this activity.[5][6]
This compound, a resveratrol dimer, has demonstrated potent and highly specific antioxidant properties. It is a powerful quencher of singlet oxygen, with a reaction rate constant (kₐ) of 1.71 x 10¹⁰ M⁻¹s⁻¹, but it is not effective at scavenging hydroxyl radicals or superoxide anions.[7] This selectivity suggests a targeted mechanism of action in mitigating oxidative stress mediated by singlet oxygen. In contrast, stilbenoids like piceatannol exhibit broader ROS scavenging capabilities.[8][9] Studies have shown that the presence of a 3'-hydroxyl group, as in piceatannol, significantly enhances antioxidant activity compared to resveratrol.[6]
| Compound | Assay | Result | Reference |
| This compound | Singlet Oxygen Quenching | kₐ = 1.71 x 10¹⁰ M⁻¹s⁻¹ | [7] |
| This compound | Lipid Peroxidation (EC₅₀) | 8.1 µM | [10] |
| Resveratrol | Lipid Peroxidation (EC₅₀) | 12.6 µM | [10] |
| Piceatannol | DPPH Radical Scavenging (IC₅₀) | 0.10 mmol/L | [6] |
| Piceatannol | Ferric Reducing Power (AAE) | 1.195 | [6] |
| Resveratrol | DPPH Radical Scavenging (IC₅₀) | 0.23 mmol/L | [6] |
| Resveratrol | Ferric Reducing Power (AAE) | 0.532 | [6] |
| Isorhapontigenin | Cellular ROS Reduction | Mild direct antioxidant effect | [8][11] |
Experimental Protocols:
-
Singlet Oxygen Quenching Assay: As described in the study on this compound, reactive oxygen species were investigated using electron paramagnetic resonance (EPR) spin-trapping techniques. The specific quenching effect on singlet oxygen was determined, and the kinetic study revealed the high rate constant of the reaction.[7]
-
Lipid Peroxidation Inhibition Assay: The EC₅₀ values for this compound and resveratrol were determined by measuring their ability to inhibit lipid peroxidation in cell culture (human erythroblasts). The effectiveness of these natural products was compared against their tert-butylated analogues and the benchmark antioxidant α-tocopherol.[10]
-
DPPH Radical Scavenging Assay: The scavenging activity of piceatannol and resveratrol against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. The concentration of the stilbenoid required to inhibit 50% of the DPPH radical (IC₅₀) was calculated to quantify scavenging capacity.[6]
-
Ferric Reducing Antioxidant Property (FRAP) Assay: The ability of stilbenoids to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions was measured. The results were expressed as Ascorbic Acid Equivalents (AAE) for quantitative comparison of their reducing power.[6]
Neuroprotective Effects
Stilbenoids have shown significant promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's.[12][13][14] Their mechanisms often involve mitigating oxidative stress and modulating key signaling pathways that regulate neuronal survival and apoptosis.[15][16]
Several stilbenoids, including resveratrol and piceatannol, exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity by decreasing intracellular ROS via the PI3K/Akt signaling pathway.[15][16][17] Activation of this pathway promotes the phosphorylation of Akt, which in turn suppresses the pro-apoptotic Bcl-2/Bax ratio and inhibits the cleavage of caspase-9 and caspase-3.[15][16] The ortho-dihydroxyl moiety on piceatannol has been shown to significantly enhance its neuroprotective activity compared to resveratrol.[15][16] While specific quantitative data for this compound in neuroprotection models is less prevalent in the cited literature, its potent antioxidant nature suggests a potential role.
| Compound | Model | Key Findings | Reference |
| Piceatannol | Aβ-induced neurotoxicity in rat primary cortex neurons | Significantly enhanced neuroprotective activity compared to resveratrol. Decreased ROS levels by 58.3% (at 20 µM) and 67.4% (at 50 µM). | [15][16][17] |
| Resveratrol | Aβ-induced neurotoxicity in rat primary cortex neurons | Inhibited neurotoxicity by decreasing ROS. Decreased ROS levels by 37.6% (at 20 µM) and 59.9% (at 50 µM). | [15][16][17] |
| trans-4-hydroxystilbene (THS) | Aβ-induced neurotoxicity in rat primary cortex neurons | Neuroprotective activity comparable to resveratrol. Decreased ROS levels by 41.2% (at 20 µM) and 53.0% (at 50 µM). | [15][16][17] |
Experimental Protocols:
-
Aβ-Induced Neurotoxicity Model: Primary cortex neurons from rats were treated with β-amyloid (Aβ₂₅₋₃₅) to induce neurotoxicity. The neuroprotective effects of various stilbenoids (piceatannol, resveratrol, THS) were evaluated by co-incubation. Cell viability was assessed, and intracellular ROS levels were measured using a fluorescent probe. Key proteins in the PI3K/Akt pathway (Akt, Bcl-2, Bax, caspases) were analyzed via Western blotting to determine the mechanism of action.[15][16][17]
Signaling Pathway Diagrams
Caption: Stilbenoid-mediated neuroprotection via the PI3K/Akt pathway.
Anti-inflammatory and Anticancer Activities
Chronic inflammation is a key factor in the development of various diseases, including cancer.[18][19] Stilbenoids can modulate inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][20]
Resveratrol has been shown to exert anti-inflammatory effects by attenuating NF-κB signaling in various cell types.[18] Gnetin C, another resveratrol dimer, demonstrated potent anticancer effects by inhibiting MTA1 at a concentration of 25 µM, an effect comparable to 50 µM of resveratrol or pterostilbene.[3] In contrast, data on the specific anti-inflammatory and anticancer efficacy of this compound is limited in the provided search results, though its structural similarity to other active dimers suggests potential activity that warrants further investigation.
| Compound | Activity | Model / Target | Key Findings | Reference |
| Resveratrol | Anti-inflammatory | LPS-stimulated macrophages, various disease models | Attenuates NF-κB signaling; decreases TNF-α, IL-1β, and IL-6. | [18][21] |
| Gnetin C | Anticancer | Prostate cancer cells | Inhibited MTA1 at 25 µM, comparable to 50 µM resveratrol. | [3] |
| Resveratrol | Anticancer | Colorectal cancer cells | Reduced cell viability and enhanced apoptosis. | [22] |
| Pterostilbene | Anticancer | Prostate cancer cells | Inhibited MTA1 at 50 µM. | [3] |
Experimental Protocols:
-
Anti-inflammatory Activity Assay: RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β). The anti-inflammatory activity of stilbenoid derivatives is evaluated by measuring their ability to inhibit NO overproduction.[21]
-
Anticancer Cell Viability Assay: Human cancer cell lines (e.g., colorectal cancer HCT116) are treated with varying concentrations of stilbenoids for 24-48 hours. Cell viability is then measured using methods like the MTT assay. Apoptosis can be further quantified by analyzing the expression of key proteins like Bax, Bcl-2, and caspases via Western blotting.[22]
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.
Antibacterial Activity
The antimicrobial properties of stilbenoids contribute to the defense mechanisms of plants.[2][5] This activity varies significantly between different stilbenoids. For instance, δ-viniferin showed notable antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria. In direct contrast, this compound was found to be inactive against the same bacterial strains in the cited study.[5] This highlights the high degree of structural specificity required for antimicrobial action among resveratrol oligomers.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| This compound | B. cereus, L. monocytogenes, S. aureus, E. coli | Inactive | [5] |
| δ-Viniferin | B. cereus | 16 | [5] |
| δ-Viniferin | L. monocytogenes | 32 | [5] |
| δ-Viniferin | S. aureus | 32 | [5] |
| δ-Viniferin | E. coli | 64 | [5] |
| Pterostilbene | S. aureus | 4 | [5] |
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of stilbenoids is determined by measuring the Minimum Inhibitory Concentration (MIC) values. This is typically done using a broth microdilution method according to established guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[5]
Conclusion
This compound exhibits a highly specialized and potent role as a singlet oxygen quencher, distinguishing it from other stilbenoids like resveratrol and piceatannol which show broader antioxidant activities. While its efficacy in neuroprotection and anti-inflammatory contexts is less documented compared to its monomeric counterparts, its defined antioxidant mechanism suggests potential therapeutic applications in pathologies driven specifically by singlet oxygen-mediated damage. Conversely, in areas like antibacterial activity, this compound appears to be less effective than other resveratrol oligomers such as δ-viniferin.
This comparative guide underscores the importance of evaluating individual stilbenoid compounds for specific biological activities, as their efficacy is highly dependent on their unique chemical structures. Further research is warranted to fully elucidate the therapeutic potential of this compound and to generate comparative quantitative data across a wider range of biological assays.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize, Modulate, and Scale-up Resveratrol and Resveratrol Dimers Bioproduction in Vitis labrusca L. Cell Suspension from Flasks to 20 L Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activities of Stilbenoids from Rheum emodi Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective properties of resveratrol in different neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity and Safety Profile of Pallidol: A Comparative Guide
Introduction
This guide provides a comparative framework for assessing the in vivo toxicity of Pallidol. Due to the lack of direct data on this compound, this document will use its well-studied monomer, resveratrol, and other related polyphenolic compounds as comparators to illustrate the key toxicological endpoints and experimental methodologies. The information presented herein is intended to guide future preclinical safety assessments of this compound.
Data Presentation: Key Toxicological Endpoints
A comprehensive in vivo safety assessment involves monitoring a range of physiological and pathological parameters. The following table summarizes critical data points collected during such studies. For illustrative purposes, it includes potential findings based on studies of the related compound, resveratrol, which has been shown to be well-tolerated at lower doses but may exhibit toxicity at very high doses.[3]
| Parameter | Description | Example Findings for a Related Compound (Resveratrol) | Significance |
| Acute Toxicity (LD50) | The single dose of a substance that is expected to cause the death of 50% of a test animal population. | Not definitively established for oral administration, suggesting low acute toxicity. High doses in animal models have been associated with adverse effects.[3] | Provides a primary indication of the substance's intrinsic toxicity. |
| Body Weight | Monitored throughout the study to detect any significant changes. | No significant changes at lower to moderate doses. Potential for weight loss at very high, toxic doses. | A sensitive indicator of general health and toxicity. |
| Clinical Observations | Daily monitoring for changes in behavior, appearance, and signs of illness or distress. | Generally no adverse effects at moderate doses. At very high doses, signs of lethargy or distress could be observed. | Helps in identifying the onset and progression of toxicity. |
| Hematology | Analysis of blood components (e.g., red and white blood cells, platelets). | Typically no significant alterations at therapeutic doses. | Assesses effects on blood cell production and immune function. |
| Clinical Chemistry | Measurement of blood enzymes and metabolites to assess organ function. | High doses in animal studies have shown potential for increased blood urea nitrogen (BUN) and creatinine (kidney) and liver enzymes (ALT, AST).[3] | Provides crucial information on the health of the liver, kidneys, and other organs. |
| Organ Weights | Measurement of the absolute and relative weights of major organs at necropsy. | Potential for changes in liver or kidney weight at high doses. | Can indicate organ-specific toxicity (e.g., hypertrophy, atrophy). |
| Histopathology | Microscopic examination of organ tissues to identify pathological changes. | High doses in animal models have been linked to cardiac inflammation and nephropathy (kidney damage).[3] | The gold standard for identifying target organ toxicity and characterizing toxic lesions. |
Experimental Protocols
Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed to ensure the reproducibility and validity of in vivo toxicity studies.
Acute Oral Toxicity Study (Following OECD Guideline 425)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity after a single high dose of the test substance.
-
Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.[4] Animals are acclimatized for at least 5 days before dosing.[5]
-
Housing: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[4] They have free access to standard laboratory diet and drinking water.[6]
-
Procedure: A single animal is dosed with the test substance at a starting dose level. The outcome for that animal (survival or death) determines the dose for the next animal (a higher dose if the animal survives, a lower dose if it dies). This sequential dosing continues until the LD50 can be estimated.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A full necropsy is performed on all animals at the end of the study.
Subacute Oral Toxicity Study (28-Day Study, Following OECD Guideline 407)
-
Objective: To evaluate the adverse effects of repeated oral administration of a substance over a 28-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Animals: Healthy young adult rodents (rats are preferred) of both sexes are randomly assigned to control and treatment groups.[5]
-
Procedure: The test substance is administered orally once daily to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.[7]
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Detailed clinical examination, body weight, and food consumption.
-
End of Study: Blood samples are collected for hematology and clinical chemistry analysis. All animals are euthanized, and a full necropsy is performed. Major organs are weighed, and tissues are collected for histopathological examination.[7]
-
Mandatory Visualization
Signaling Pathway: Xenobiotic Metabolism
The toxicity of a compound like this compound is heavily influenced by its metabolism in the body. The xenobiotic metabolism pathway is a critical defense mechanism that transforms foreign substances into forms that can be more easily excreted. This process is generally divided into three phases.
Caption: General pathway of xenobiotic metabolism.
This diagram illustrates the three phases of xenobiotic metabolism. In Phase I, enzymes like Cytochrome P450 introduce polar groups into the compound.[8] Phase II involves conjugation with endogenous molecules to increase water solubility.[9] Finally, in Phase III, transporters actively pump the conjugated metabolites out of cells for excretion.[8] The efficiency and balance of these pathways determine the detoxification or potential bioactivation (toxic metabolite formation) of a foreign compound.
References
- 1. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 9. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pallidol's Antifungal Spectrum: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative analysis of the antifungal spectrum of Pallidol, a resveratrol dimer with known antioxidant and antifungal properties.[1][2][3] While direct comparative studies on this compound's antifungal efficacy are not extensively available in current literature, this document outlines the necessary experimental protocols, data presentation structures, and potential mechanistic pathways to facilitate a thorough investigation of its potential as an antifungal agent. By following this guide, researchers can systematically evaluate this compound's performance against established antifungal drugs.
Data Presentation: A Template for Comparative Analysis
To objectively assess the antifungal spectrum of this compound, it is crucial to compare its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal species with those of standard antifungal agents. The following table provides a structured format for presenting such quantitative data. MIC values, typically measured in micrograms per milliliter (µg/mL), represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative Antifungal Spectrum of this compound
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Other Antifungal Agent MIC (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida krusei | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus | ||||
| Aspergillus flavus | ||||
| Trichophyton rubrum | ||||
| Microsporum canis |
Experimental Protocols: Determining Antifungal Susceptibility
Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following are detailed methodologies for key experiments to determine the antifungal spectrum of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[4][5]
Materials:
-
This compound, standard antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Inoculum preparation materials (saline, hemocytometer/spectrophotometer)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
Procedure:
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and other antifungal agents. A serial two-fold dilution is then performed in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline. The suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. This suspension is then further diluted in RPMI-1640 to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A positive control well (containing only the fungal suspension in the medium) and a negative control well (containing only the medium) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for initial screening.[6]
Materials:
-
This compound, standard antifungal agents
-
Fungal isolates
-
Malt Extract Agar (MEA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile paper disks
-
Inoculum preparation materials
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the fungal suspension and used to evenly streak the entire surface of the agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of this compound or a standard antifungal agent. The disks are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the specific fungus.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility of the fungus to the compound.
Mandatory Visualization
Experimental Workflow for Antifungal Spectrum Analysis
The following diagram illustrates the logical flow of experiments for a comprehensive comparative analysis of this compound's antifungal spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Unveiling the Neuroprotective Promise of Pallidol: A Comparative Analysis in Preclinical Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers a comparative overview of the neuroprotective potential of Pallidol, a resveratrol dimer, against its well-studied monomer, resveratrol. While direct in vivo evidence for this compound's efficacy in animal models of neurodegenerative diseases remains to be established, this document provides a framework for its potential validation by drawing parallels with the extensive research on resveratrol. We present available data, outline key experimental protocols, and visualize relevant biological pathways to guide future research endeavors.
Comparative Efficacy of this compound and Resveratrol
Direct comparative studies on the neuroprotective effects of this compound and resveratrol in animal models are currently unavailable in the reviewed scientific literature. Research on this compound has primarily focused on its antioxidant properties, demonstrating its capacity as a potent singlet oxygen quencher[1]. In contrast, resveratrol has been extensively investigated in various animal models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[2][3][4][5][6][7]
The following table summarizes the neuroprotective effects of resveratrol in various rodent models, which can serve as a benchmark for future studies on this compound.
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Key Neuroprotective Outcomes | Reference |
| This compound | - | - | - | - | Potent singlet oxygen quencher (in vitro) | [1] |
| Resveratrol | Sprague-Dawley Rats | Alzheimer's Disease (Aβ-induced) | 100 µM/5 µl | Intracerebroventricular | Decreased hippocampal Aβ accumulation, improved spatial memory, enhanced HO-1 expression, reduced lipid peroxidation. | [2] |
| Resveratrol | Wistar Rats | Alzheimer's Dementia (Streptozotocin-induced) | 10 & 20 mg/kg/day | Intraperitoneal | Increased glutathione in the brain. | [4] |
| Resveratrol | ICR Mice | Alzheimer's Disease | 40 mg/kg | - | Reduced pro-inflammatory cytokines (IL-1β, IL-6), increased Bcl-2, and decreased Bax expression. | [4] |
| Resveratrol | Mice | Parkinson's Disease (MPTP-induced) | - | - | Reduced glial activation and decreased levels of IL-1β, IL-6, and TNF-α. | [8] |
| Resveratrol | Rodents | Ischemic Stroke | Various | Oral, Intraperitoneal, Intravenous | Reduced infarct size, edema, and neurofunctional impairment. | [9][10] |
Delving into the Mechanisms: A Comparative Perspective
The neuroprotective mechanisms of resveratrol are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[5][6] It is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity.[2][11] While the in vivo neuroprotective pathways of this compound are yet to be elucidated, its demonstrated antioxidant activity suggests a potential role in mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.
Proposed Antioxidant Mechanism of this compound
The primary known mechanism of this compound's biological activity is its ability to quench singlet oxygen, a highly reactive form of oxygen that can damage cellular components. This direct antioxidant action could be a key contributor to its potential neuroprotective effects.
Caption: Proposed antioxidant mechanism of this compound.
Multifaceted Neuroprotective Pathways of Resveratrol
Resveratrol exerts its neuroprotective effects through a complex interplay of various signaling pathways. It not only scavenges reactive oxygen species but also modulates inflammatory responses and inhibits apoptotic cell death.
Caption: Key neuroprotective pathways of Resveratrol.
Experimental Protocols for In Vivo Validation
To validate the neuroprotective potential of this compound, rigorous preclinical studies using established animal models of neurodegeneration are essential. The following section outlines a general experimental workflow and specific protocols for Alzheimer's and Parkinson's disease models.
General Experimental Workflow
A typical in vivo study to assess a compound's neuroprotective efficacy involves several key stages, from animal model selection to behavioral and histopathological analysis.
Caption: General workflow for a neuroprotection study.
Alzheimer's Disease Model: Amyloid-β Infusion
This model is used to mimic the amyloid pathology characteristic of Alzheimer's disease.[2]
-
Animals: Adult male Sprague-Dawley rats.
-
Induction of Pathology: Stereotaxic surgery is performed to infuse aggregated Amyloid-β (Aβ) peptides into the hippocampus.
-
Treatment: this compound, resveratrol (as a positive control), or vehicle would be administered, for example, via intracerebroventricular injection or oral gavage for a specified period.
-
Behavioral Assessment: Spatial learning and memory can be evaluated using tasks such as the Morris water maze.
-
Biochemical and Histological Analysis: Brain tissue is analyzed for levels of Aβ plaques, markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines. Immunohistochemistry can be used to assess neuronal survival.
Parkinson's Disease Model: MPTP Administration
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]
-
Animals: Adult male C57BL/6 mice.
-
Induction of Pathology: Mice are administered MPTP hydrochloride, typically through intraperitoneal injections over several days.
-
Treatment: The test compound (this compound), a positive control (e.g., resveratrol), or vehicle is administered before, during, or after MPTP treatment.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and the pole test.
-
Biochemical and Histological Analysis: The brains are analyzed for the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (a marker for dopaminergic neurons) and dopamine levels in the striatum using high-performance liquid chromatography (HPLC). Markers of neuroinflammation, such as microglial and astrocyte activation, are also assessed.
Future Directions and Conclusion
The existing literature strongly supports the neuroprotective effects of resveratrol in a variety of animal models, providing a solid foundation for investigating other resveratrol derivatives like this compound. While this compound's potent antioxidant properties are promising, its in vivo efficacy, optimal dosage, and precise mechanisms of neuroprotection remain to be determined through rigorous preclinical research. The experimental frameworks outlined in this guide offer a starting point for the systematic evaluation of this compound's potential as a therapeutic agent for neurodegenerative diseases. Future studies should aim for direct, head-to-head comparisons with resveratrol to ascertain its relative potency and potential advantages.
References
- 1. Animal models for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 4. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties and mechanisms of resveratrol in in vitro and in vivo experimental cerebral stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol in experimental Alzheimer's disease models: A systematic review of preclinical studies [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 11. Natural stilbenes effects in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pallidol: A Superior Quencher of Singlet Oxygen-Mediated Damage
For Immediate Release
A comprehensive analysis of available data positions Pallidol, a resveratrol dimer, as a highly effective and selective agent against cellular damage induced by singlet oxygen (¹O₂). This guide provides a comparative overview of this compound's efficacy against other common antioxidants, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Superior Efficacy of this compound in Singlet Oxygen Quenching
This compound demonstrates exceptional potency in neutralizing singlet oxygen, a highly reactive oxygen species implicated in a variety of pathological conditions. Experimental evidence indicates that this compound's quenching activity surpasses that of many well-known antioxidants.
A key study utilizing Electron Paramagnetic Resonance (EPR) spin-trapping techniques revealed that this compound exhibits potent quenching effects on singlet oxygen at very low concentrations, with a reported IC50 value of 14.5 µM.[1] Notably, this study also highlighted the selectivity of this compound, as it was found to be ineffective in scavenging other reactive oxygen species such as hydroxyl radicals or superoxide anions.[1][2] Further kinetic analysis determined an extremely high apparent rate constant (ka) of 1.71 x 10¹⁰ M⁻¹s⁻¹ for the reaction between this compound and singlet oxygen, underscoring its remarkable efficiency.[1][2]
The following table provides a comparative summary of the singlet oxygen quenching capabilities of this compound and other well-established antioxidants.
Table 1: Comparative Efficacy of Antioxidants in Singlet Oxygen Quenching
| Antioxidant | IC50 (µM) | Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Method of Determination |
| This compound | 14.5 [1] | 1.71 x 10¹⁰ (ka) *[1][2] | EPR Spin-Trapping [1][2] |
| α-Tocopherol | Not widely reported | ~1.5 x 10⁸ | Time-resolved phosphorescence |
| β-Carotene | 3.59[3] | ~13 x 10⁹ | Time-resolved phosphorescence |
| Lutein | Not widely reported | ~1.4 x 10⁹ | Time-resolved phosphorescence |
| Lycopene | Not widely reported | ~9.9 x 10⁹ | Time-resolved phosphorescence |
| Astaxanthin | Not widely reported | ~11 x 10⁹ | Time-resolved phosphorescence |
| Quercetin | Not widely reported | ~0.14 x 10⁸ | Time-resolved phosphorescence |
| Ascorbic Acid | Not widely reported | ~0.03 x 10⁸ | Time-resolved phosphorescence |
Note: The reported rate constant for this compound (ka) is an apparent rate constant determined by EPR spin-trapping and may not be directly comparable to the total quenching rate constants (kq) determined by time-resolved phosphorescence. However, its magnitude strongly suggests a highly efficient quenching mechanism.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Singlet Oxygen Quenching Assay using EPR Spin-Trapping
This method directly measures the quenching of singlet oxygen by monitoring the decay of a spin-trapping agent's signal in the presence of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the singlet oxygen photosensitizer (e.g., Rose Bengal) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the spin-trapping agent, 2,2,6,6-tetramethylpiperidine (TEMP), in the same buffer.
-
Prepare stock solutions of this compound and other test compounds at various concentrations.
-
-
Reaction Mixture:
-
In an EPR-grade capillary tube, mix the photosensitizer, TEMP, and the test compound in the buffer.
-
The final concentrations should be optimized for the specific instrument and experimental conditions. A typical starting point is 10 µM Rose Bengal, 50 mM TEMP, and a range of antioxidant concentrations.
-
-
EPR Measurement:
-
Place the capillary tube in the cavity of the EPR spectrometer.
-
Irradiate the sample with a light source (e.g., a xenon lamp with appropriate filters) to generate singlet oxygen.
-
Record the EPR spectrum of the resulting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical at specific time intervals during and after irradiation.
-
-
Data Analysis:
-
Measure the intensity of the TEMPO EPR signal over time.
-
The rate of decay of the TEMPO signal in the presence of the antioxidant is used to calculate the singlet oxygen quenching rate constant.
-
Cellular Antioxidant Assay (CAA)
This assay measures the ability of an antioxidant to prevent intracellular oxidative stress induced by a singlet oxygen generator.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HeLa, HepG2) in a 96-well black-walled, clear-bottom plate and culture until confluent.[4]
-
-
Loading and Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for reactive oxygen species, by incubating with a working solution (e.g., 10 µM in DMEM) for 30-60 minutes at 37°C.[4][5]
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound or other test compounds for a predetermined time.
-
-
Induction of Oxidative Stress:
-
Induce singlet oxygen-mediated oxidative stress by adding a photosensitizer (e.g., Rose Bengal) and exposing the cells to light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]
-
-
Data Analysis:
-
The reduction in fluorescence intensity in the presence of the antioxidant compared to the control (no antioxidant) indicates the cellular antioxidant activity.
-
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies the extent of lipid peroxidation, a key consequence of singlet oxygen-mediated damage, by measuring the formation of malondialdehyde (MDA).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
A Comparative Guide to Analytical Methods for the Quantification of Pallidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Pallidol, a resveratrol dimer with significant antioxidant and antifungal properties. The objective of this document is to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a cross-validation framework, detailed experimental protocols, and comparative performance data.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and consistency of results when different analytical techniques are employed to measure the same analyte.[1][2] This process is essential during drug development, quality control, and in collaborative studies where data from different laboratories or methods need to be compared. The core principle involves analyzing the same set of samples using two or more methods and statistically comparing the results to determine if they are equivalent within acceptable limits.[3]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are three commonly employed techniques for the analysis of phenolic compounds like this compound.[4][5][6] Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, cost, and complexity.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The data presented here are representative values based on the analysis of similar phenolic compounds and serve as a general guide.[6][7][8][9]
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 1 - 5 ng/mL | 2 - 10 µg/mL |
| Selectivity | High | Very High | Low |
| Cost per Sample | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related stilbenoids.[4][9][10][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound in a sample matrix using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with 0.1% formic acid added to both solvents. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. Filter the final extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
UV detection wavelength: 320 nm
-
-
Analysis: Inject the calibration standards and the prepared samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To achieve highly sensitive and selective quantification of this compound using LC coupled with tandem mass spectrometry (MS/MS).
Instrumentation:
-
UHPLC or HPLC system.
-
A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Same as for HPLC-UV.
-
Internal standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample.
Procedure:
-
Mobile Phase and Standard Preparation: Similar to the HPLC-UV method, but an internal standard is added to all calibration standards and samples at a fixed concentration.
-
Sample Preparation: Similar to the HPLC-UV method, with careful consideration to remove any substances that might cause ion suppression in the MS source.
-
LC-MS/MS Conditions:
-
Chromatographic conditions: A faster gradient on a shorter column (e.g., 50 mm x 2.1 mm, 1.8 µm) can be used to increase throughput.
-
Ionization mode: Electrospray ionization in negative mode (ESI-).
-
MS/MS transitions: Determine the optimal precursor ion and product ions for this compound and the internal standard by direct infusion. A typical transition for this compound could be m/z 453 -> m/z 227.
-
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the samples is determined from this curve.
UV-Vis Spectrophotometry
Objective: To provide a rapid, simple, and cost-effective estimation of this compound concentration, particularly for screening purposes.
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
Ethanol or Methanol (UV grade).
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in ethanol and filter to remove any particulate matter.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 200 to 400 nm. The λmax for this compound is expected to be around 320 nm.
-
Measure the absorbance of the blank (ethanol), calibration standards, and samples at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the samples.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway context where this compound may be studied.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Potential mechanism of action of this compound in cellular pathways.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
A Head-to-Head Comparison of the Bioactivities of Pallidol and ε-viniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pallidol and ε-viniferin, both oligostilbenoids derived from resveratrol, have garnered significant attention in the scientific community for their potential therapeutic applications. This compound is a resveratrol dimer, while ε-viniferin is a dehydrodimer of resveratrol. Their structural similarities and differences give rise to a range of biological activities, making a direct comparison of their bioactivities crucial for guiding future research and drug development efforts. This guide provides an objective, data-driven comparison of the anticancer, antioxidant, and anti-inflammatory properties of this compound and ε-viniferin, supported by experimental data and detailed methodologies.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and ε-viniferin. It is important to note that direct head-to-head comparisons in the same study are limited, and some of the data presented is from different studies, which should be taken into consideration when interpreting the results.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Source |
| This compound | HT-144 (Melanoma) | MTT Assay | >100 µM | [1][2] |
| SKMEL-28 (Melanoma) | MTT Assay | >100 µM | [1][2] | |
| ε-viniferin | HT-144 (Melanoma) | MTT Assay | 18 µM | [1][2] |
| SKMEL-28 (Melanoma) | MTT Assay | 16 µM | [1][2] | |
| HL-60 (Leukemia) | Not Specified | 5.6 µM ± 1.4 | [3] | |
| HepG2 (Hepatoma) | Not Specified | 7.7 µM ± 0.2 | [3] | |
| AGS (Gastric Carcinoma) | Not Specified | 9.3 µM ± 0.3 | [3] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 | Source |
| This compound | Singlet Oxygen Quenching | 14.5 µM | [4] |
| DPPH Radical Scavenging | 190.2 µM | [5] | |
| ε-viniferin | DPPH Radical Scavenging | 80.12 µM ± 13.79 | [6][7] |
| Nitric Oxide (NO) Scavenging | 338.35 µM ± 89.47 | [6][7] | |
| Hydroxyl Radical Scavenging | 0.17 µM | [8] |
Note: The antioxidant activity of a compound can vary significantly depending on the specific assay used, as different assays measure the scavenging of different types of free radicals.
Table 3: Anti-inflammatory Activity
| Compound | Assay | Effect | Source |
| This compound | COX-2 Inhibition | An extract containing this compound showed inhibitory activity. | [9] |
| ε-viniferin | Cytokine Reduction | Decreased the amount of inflammatory mediators such as TNFα and IL-6. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or ε-viniferin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, the MTT is reduced to purple formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound or ε-viniferin in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample dilutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. The decrease in absorbance is indicative of the radical scavenging activity of the compound.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the antioxidant that causes a 50% decrease in the initial DPPH concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or ε-viniferin for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: The Griess reagent reacts with nitrite to form a colored azo dye, and the absorbance is measured at 540 nm. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2) and its substrate, arachidonic acid.
-
Inhibitor Incubation: Add various concentrations of this compound or ε-viniferin to the reaction mixture and incubate.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the production of PGE2 by 50%.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflows and potential signaling pathways involved in the bioactivities of this compound and ε-viniferin.
Conclusion
This guide highlights the importance of conducting direct head-to-head comparisons of related compounds under standardized experimental conditions to accurately assess their relative therapeutic potential. Further research is warranted to elucidate the detailed mechanisms of action of both this compound and ε-viniferin and to explore their efficacy in in vivo models. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to contribute to this exciting field of study.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pallidol: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Pallidol, a resveratrol dimer used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
This compound Waste Classification and Properties
This compound (C₂₈H₂₂O₆) is a phenolic compound.[1] While specific toxicity data for this compound is limited, phenolic compounds as a class are generally considered hazardous waste.[2][3][4][5] Therefore, all this compound waste, including pure compound, solutions, and contaminated materials, must be handled and disposed of as hazardous chemical waste.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₂O₆ | PubChem |
| Molar Mass | 454.5 g/mol | PubChem[1] |
| Appearance | Off-white solid (based on related compound Resveratrol) | Fisher Scientific |
| Solubility | Insoluble in water, soluble in alcohols (based on related compound Resveratrol) | Novachem |
| Known Incompatibilities | Strong oxidizing agents, strong acids | Fisher Scientific |
Experimental Protocols for this compound Disposal
The primary and recommended method for this compound disposal is through a certified hazardous waste management service. Chemical treatment or neutralization in the laboratory is not advised due to the lack of specific degradation data and the potential for hazardous byproducts.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A fully buttoned laboratory coat. For potential splashes, a chemically resistant apron is recommended.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container labeled "Hazardous Waste: Sharps contaminated with this compound".
-
Step 3: Container Management and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., Toxic).[8]
-
Closure: Keep all waste containers securely sealed except when adding waste.[7][8]
-
Storage Location: Store this compound waste in a designated and properly placarded Satellite Accumulation Area (SAA).[7][8] The SAA should be at or near the point of generation and away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
Step 4: Disposal Request and Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[9]
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as local, state, and federal regulations. In case of a spill or emergency, follow your institution's established emergency response protocols.
References
- 1. This compound | C28H22O6 | CID 484757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Pallidol
For researchers and scientists engaged in drug development and laboratory research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Pallidol, a naturally occurring polyphenol. Adherence to these procedures will help minimize risks and ensure proper disposal, fostering a secure and efficient research setting.
This compound, a resveratrol dimer, is a tetracyclic stilbenoid found in various plants and red wine.[1][2] It is recognized for its antioxidant and antifungal properties.[1] While research indicates a relatively high safety profile for this compound, it is crucial to handle it with care, as it may cause irritation to the eyes, skin, and respiratory tract.[3]
Essential Personal Protective Equipment (PPE) and Handling Procedures
When working with this compound, a comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and safe work practices.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
Personal Protective Equipment:
A multi-layered approach to PPE is crucial for minimizing exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. |
| Hand Protection | Nitrile gloves. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | A standard laboratory coat should be worn at all times. |
| Respiratory | For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95) is recommended. |
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Weighing and Transfer: Conduct weighing and transferring of this compound powder in a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing.
-
Spill Management: In case of a spill, isolate the area. For small powder spills, gently sweep the material into a designated waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational and Disposal Plans
A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and compliance.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
The disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations.
-
Solid Waste: Uncontaminated this compound powder and materials lightly contaminated with it (e.g., weigh boats, paper towels) that are not considered hazardous waste by local regulations may be disposed of in the regular trash, provided they are in a sealed container.
-
Liquid Waste: Solutions of this compound, especially those in organic solvents, should be collected in a designated, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of as regular trash.
Quantitative Data Summary
Limited quantitative safety data is available specifically for this compound. The following table includes information for this compound and the related compound, Resveratrol.
| Property | This compound | Resveratrol |
| Chemical Formula | C₂₈H₂₂O₆[2] | C₁₄H₁₂O₃ |
| Molar Mass | 454.47 g/mol [2] | 228.25 g/mol |
| Appearance | Powder[3] | White to off-white powder |
| Occupational Exposure Limits | Data not available | Data not available |
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
